molecular formula C6H5FN2O2 B1304211 3-Fluoro-2-nitroaniline CAS No. 567-63-5

3-Fluoro-2-nitroaniline

Cat. No.: B1304211
CAS No.: 567-63-5
M. Wt: 156.11 g/mol
InChI Key: NSFGNLQLWFZHKK-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitroaniline
Source PubChem
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InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFGNLQLWFZHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382328
Record name 3-fluoro-2-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-63-5
Record name 3-Fluoro-2-nitrobenzenamine
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Record name 3-fluoro-2-nitroaniline
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Record name 3-Fluoro-2-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Fluoro-2-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a fluorine atom (-F) at positions 1, 2, and 3, respectively. The presence of both an electron-withdrawing nitro group and a halogen imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.[1]

The molecular structure can be represented by the SMILES string Nc1cccc(F)c1--INVALID-LINK--=O.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆H₅FN₂O₂[1][3]
Molecular Weight 156.11 g/mol [1][3][4]
IUPAC Name This compound[1]
CAS Number 567-63-5[1][3]
Physical Form Solid[2]
SMILES Nc1cccc(F)c1--INVALID-LINK--=O[2]
InChI Key NSFGNLQLWFZHKK-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound via Nitration of 3-Fluoroaniline (B1664137)

A primary method for the synthesis of this compound is the nitration of 3-fluoroaniline.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.

Methodology:

The synthesis is typically achieved by reacting 3-fluoroaniline with a nitrating agent, which is commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The reaction proceeds as follows:

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion.

  • Electrophilic Attack: The nitronium ion attacks the benzene ring of 3-fluoroaniline. The amino and fluoro groups on the ring direct the position of the incoming nitro group.

  • Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the intermediate to restore the aromaticity of the ring, yielding this compound.

The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield and minimize the formation of byproducts.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from 3-fluoroaniline.

G A 3-Fluoroaniline C Reaction Vessel A->C B Nitrating Agent (HNO₃ + H₂SO₄) B->C D Electrophilic Aromatic Substitution C->D Mixing & Cooling E Crude Product Mixture D->E Reaction F Purification (e.g., Recrystallization) E->F G This compound F->G Isolation

References

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and general experimental protocols for determining the solubility and stability of 3-Fluoro-2-nitroaniline (CAS No. 567-63-5). This document is intended to be a valuable resource for researchers and professionals involved in the handling, development, and application of this compound in pharmaceutical and chemical synthesis.

Core Properties of this compound

This compound is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂.[1] Its structure, featuring an aniline (B41778) ring substituted with a fluorine atom and a nitro group, imparts unique electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing nitro and fluorine groups significantly influences its chemical behavior and physical properties.

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[2][3][4][5]
Molecular Weight 156.11 g/mol [2][3][4][5]
Appearance Dark red crystalline solid[6]
Density 1.448 g/cm³ (predicted)[2][6]
Boiling Point 305.7 ± 22.0 °C at 760 mmHg (predicted)[2][3]
pKa -1.24 ± 0.10 (predicted)[2][6]
Flash Point 138.7 ± 22.3 °C (predicted)[3]
Refractive Index 1.603 (predicted)[3]
XLogP3 1.7[3]

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. Generally, as an aniline derivative, its solubility is expected to be influenced by the polarity of the solvent. The presence of the amino group allows for hydrogen bonding, suggesting potential solubility in protic solvents, while the aromatic ring suggests some solubility in non-polar organic solvents.[7] Due to its basic nature, this compound is expected to be soluble in acidic aqueous solutions through the formation of an ammonium (B1175870) salt.[2][4]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials:

  • This compound (high purity)

  • A selection of organic solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Solubility_Determination_Workflow start Start: Add excess this compound to solvent equilibration Equilibrate at constant temperature (e.g., 24-48h) start->equilibration centrifugation Centrifuge to separate solid and liquid phases equilibration->centrifugation extraction Extract and filter a known volume of supernatant centrifugation->extraction dilution Dilute the filtered aliquot to a known volume extraction->dilution analysis Analyze concentration via HPLC or UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation end End: Report solubility data calculation->end

General workflow for solubility determination.

Stability Profile

Experimental Protocol for Stability Testing (Forced Degradation)

The following protocol is a general guideline for conducting forced degradation studies on this compound, based on the International Council for Harmonisation (ICH) guidelines.[3][8][9][10]

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • Controlled humidity chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60 °C) for a defined period. Withdraw samples at different time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Maintain at room temperature or heat gently. Withdraw samples at various intervals, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Treat a solution of this compound with H₂O₂ solution at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.

  • Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80 °C) in a calibrated oven. Analyze the sample at different time points.

  • Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B guidelines within a photostability chamber. A dark control should be run in parallel. Analyze the samples after the exposure period.

  • Humidity Stress: Store a solid sample of this compound in a controlled humidity chamber (e.g., 25 °C/92.5% RH) for a specified duration. Analyze the sample for any degradation.

  • Analysis of Degradation: For all stressed samples, use a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze stressed samples using a stability-indicating HPLC method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidative Degradation oxidation->analysis thermal Thermal Degradation thermal->analysis photo Photolytic Degradation photo->analysis start Start: Prepare solutions and solid samples of this compound start->acid start->base start->oxidation start->thermal start->photo identification Identify and characterize degradation products (e.g., using LC-MS) analysis->identification pathway Propose degradation pathways identification->pathway end End: Establish stability profile pathway->end

General workflow for a forced degradation study.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound and outlines standardized experimental protocols for the determination of its solubility and stability. For researchers, scientists, and drug development professionals, it is crucial to empirically determine these parameters for the specific solvent systems and conditions relevant to their applications. The provided methodologies offer a robust framework for generating the necessary data to ensure the safe and effective use of this important chemical intermediate.

References

Spectroscopic Data of 3-Fluoro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-nitroaniline, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Spectroscopic Data Summary

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Notes
¹H7.0 - 8.0MultipletThe three aromatic protons will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom. The exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.
¹H5.0 - 6.0Broad SingletThe two protons of the amino group often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
¹³C110 - 160Multiple SignalsSix distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF). Other carbons will exhibit smaller C-F couplings. The chemical shifts are influenced by the substituents.
¹⁹F-110 to -140MultipletThe fluorine chemical shift is sensitive to its electronic environment. It will likely appear as a multiplet due to coupling with the ortho and meta protons.
Table 2: Expected Infrared (IR) Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration Mode
N-H (Amino)3300 - 3500MediumSymmetric and asymmetric stretching.[1]
C-H (Aromatic)3000 - 3100Medium to WeakStretching.
C=C (Aromatic)1400 - 1600Medium to StrongRing stretching.
N=O (Nitro)1520 - 1560StrongAsymmetric stretching.[1]
N=O (Nitro)1320 - 1350StrongSymmetric stretching.[1]
C-N (Amino)1250 - 1350Medium to StrongStretching.
C-F1000 - 1400StrongStretching.
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Notes
156[M]⁺Molecular ion peak, corresponding to the molecular weight of this compound (C₆H₅FN₂O₂).[1]
126[M - NO]⁺Loss of nitric oxide.
110[M - NO₂]⁺Loss of the nitro group.
99[M - NO - HCN]⁺Subsequent loss of hydrogen cyanide.
83[C₅H₄F]⁺Aromatic fragment after loss of the amino and nitro groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the this compound molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical and should be one in which the compound is fully soluble.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: A spectrometer equipped with a fluorine probe.

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

    • Number of Scans: 16-64.

    • Spectral Width: A wider spectral window may be necessary, for example, +50 to -250 ppm.

    • Reference: An external standard such as CFCl₃ at 0 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent residual peak or TMS.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane (B109758) or acetone.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Apply one or two drops of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean, empty sample compartment should be recorded prior to running the sample.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

    • Identify characteristic peaks for N-H, C-H (aromatic), C=C (aromatic), N=O, and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and fragmentation.

  • Mass Analysis:

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

    • Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular ion and significant fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic daughter ions.

    • The relative abundance of the isotopic peak at M+2 can confirm the presence of chlorine or bromine, though not applicable for this molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analyze_NMR Chemical Shifts Coupling Constants Integration NMR->Analyze_NMR Analyze_IR Characteristic Absorption Bands IR->Analyze_IR Analyze_MS Molecular Ion Peak Fragmentation Pattern MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

discovery and history of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-2-nitroaniline: Discovery, Synthesis, and Properties

Abstract

This compound is a key aromatic intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its history, synthesis methodologies, and physicochemical properties. Detailed experimental protocols and graphical representations of synthetic pathways are included to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound, with the CAS Number 369-38-0, is a substituted aniline (B41778) derivative. Its molecular structure, featuring a fluorine atom and a nitro group ortho and meta to the amine, respectively, makes it a versatile building block. The electron-withdrawing nature of the nitro and fluoro groups influences the reactivity of the aromatic ring and the amino group, enabling a wide range of chemical transformations. Its primary importance lies in its role as a precursor for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs).

History and Discovery

While a singular, celebrated moment of discovery for this compound is not prominent in the historical record, its emergence is intrinsically linked to the advancements in aromatic chemistry and nitration/fluorination reactions in the mid-20th century. The earliest accessible and well-documented synthesis appears in a 1969 patent by the Imperial Chemical Industries (ICI) of Australia. This patent detailed the synthesis of novel benzotriazole (B28993) derivatives, utilizing this compound as a crucial starting material. This indicates that by the late 1960s, the compound was not only known but was also available or synthetically accessible for use in further chemical developments. Subsequent research has focused on optimizing its synthesis to improve yield, purity, and safety.

Synthesis Methodologies

The preparation of this compound has been approached through several synthetic routes, primarily involving the amination of a difluoronitrobenzene precursor.

Two-Step Synthesis from 2,6-Difluoronitrobenzene

A common and well-established method involves the reaction of 2,6-difluoronitrobenzene with ammonia (B1221849). This process is typically carried out in two stages:

  • Amination: 2,6-difluoronitrobenzene is treated with aqueous ammonia. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is displaced by the amino group. The reaction conditions, such as temperature and pressure, are controlled to favor the mono-substitution product.

  • Purification: The resulting product mixture is then purified, often through recrystallization or chromatography, to isolate the this compound.

This method is valued for its reliability and the relatively high purity of the final product.

One-Pot Synthesis

More recent advancements have focused on developing more efficient "one-pot" syntheses to streamline the manufacturing process. These methods aim to combine multiple reaction steps into a single vessel, reducing waste, energy consumption, and processing time. In a typical one-pot procedure, 2,6-difluoronitrobenzene is reacted with an ammonia source in a suitable solvent system under optimized temperature and pressure to directly yield this compound with high selectivity, minimizing the formation of by-products.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Materials Precursor 2,6-Difluoronitrobenzene Start->Precursor Reagent Aqueous Ammonia (NH3) Start->Reagent Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Reaction Purification Purification (e.g., Recrystallization) Crude->Purification Processing Final This compound Purification->Final Isolation End Final Product Final->End

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further synthetic applications. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 94-98 °C
Boiling Point 162 °C at 11 mmHg
CAS Number 369-38-0

Table 2: Spectroscopic Data

SpectroscopyData
¹H NMR δ 7.20-7.40 (m, 2H), 6.80-7.00 (m, 1H), 5.50 (br s, 2H)
¹³C NMR δ 151.2, 140.1, 135.8, 125.4, 118.9, 115.6
IR (Infrared) 3480, 3360, 1620, 1580, 1520, 1340, 1280 cm⁻¹
Mass Spec (MS) m/z 156 (M+)

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Objective: To synthesize this compound from 2,6-difluoronitrobenzene.

Materials:

  • 2,6-Difluoronitrobenzene (1.0 eq)

  • Aqueous ammonia (28-30% solution, 10 eq)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, charge 2,6-difluoronitrobenzene (1.0 eq) and ethanol.

  • Addition of Ammonia: Cool the vessel in an ice bath and slowly add aqueous ammonia (10 eq).

  • Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours. The pressure will increase during the reaction.

  • Work-up: After cooling to room temperature, vent the vessel carefully. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting aqueous slurry is cooled, and the solid product is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure vessel requires appropriate training and safety measures.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle 2,6-difluoronitrobenzene and this compound with care as they are potentially toxic and irritating.

Applications in Research and Development

This compound serves as a pivotal starting material in the synthesis of various target molecules, particularly in the pharmaceutical industry. Its functional groups can be selectively manipulated. For instance, the nitro group can be reduced to an amine, which can then be used to construct heterocyclic rings, such as benzimidazoles or quinoxalines. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

The logical flow for utilizing this compound in a drug discovery pipeline is depicted below.

Drug_Discovery_Pipeline Start This compound (Starting Material) Reduction Reduction of Nitro Group Start->Reduction Diamino Fluorinated o-Phenylenediamine (Intermediate) Reduction->Diamino Forms Cyclization Cyclization Reaction Diamino->Cyclization Heterocycle Substituted Benzimidazole or other Heterocycle Cyclization->Heterocycle Creates Derivatization Further Derivatization Heterocycle->Derivatization Lead Lead Compound Derivatization->Lead Generates Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate Yields

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic history. Its utility in the construction of complex organic molecules, particularly for pharmaceutical applications, is undeniable. This guide has provided a detailed overview of its synthesis, properties, and handling, offering a solid foundation for researchers and developers working with this important compound. Future research may continue to focus on developing even more efficient, sustainable, and cost-effective synthetic routes to meet the growing demand for this key building block.

An In-depth Technical Guide to the Isomers of Fluoronitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of fluoronitroaniline, critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Understanding the distinct physicochemical and spectroscopic properties of each isomer is paramount for their effective utilization in research and development. This document offers a detailed comparison of the ten possible isomers, supported by experimental data and standardized analytical protocols.

Introduction to Fluoronitroaniline Isomers

Fluoronitroanilines are aromatic compounds with the chemical formula C₆H₅FN₂O₂. The relative positions of the fluorine, nitro (-NO₂), and amino (-NH₂) groups on the benzene (B151609) ring give rise to ten constitutional isomers, each possessing unique chemical and physical properties. These differences in properties, such as melting point, boiling point, solubility, and spectroscopic signatures, are crucial for their identification, separation, and application in various synthetic pathways. The strategic placement of the electron-withdrawing nitro group and the electron-donating amino group, along with the electronegative fluorine atom, significantly influences the reactivity and electronic properties of the aromatic ring.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for the isomers of fluoronitroaniline. This data is essential for the identification and differentiation of each isomer.

Table 1: Physicochemical Properties of Fluoronitroaniline Isomers

IsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
2-Fluoro-3-nitroaniline156.11----
2-Fluoro-4-nitroaniline156.11122-130[1]317.2 ± 22.0 (Predicted)[1][2]Light orange to Yellow to Green powder to crystal[1][3]Slightly soluble in water[1][2]
2-Fluoro-5-nitroaniline156.11----
2-Fluoro-6-nitroaniline156.11----
3-Fluoro-2-nitroaniline156.11----
3-Fluoro-4-nitroaniline156.11159-163[4]-Light yellow to brown solid[4]Highly soluble in organic solvents like methanol[4]
3-Fluoro-5-nitroaniline156.11159-161[5]--Soluble in common organic solvents such as ethanol (B145695) and dimethylformamide[5]
4-Fluoro-2-nitroaniline156.1190-94[6]---
4-Fluoro-3-nitroaniline156.1196-99[7]331.3 at 760 mmHg[7]Yellow crystal[7]Insoluble in water[7][8]
5-Fluoro-2-nitroaniline156.11----

Table 2: Spectroscopic Data of Fluoronitroaniline Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Fluoro-4-nitroaniline----
3-Fluoro-4-nitroaniline8.07 (t, J = 8.7 Hz, 1 H), 7.86 (dd, J= 2.1, 13.2 Hz 1 H), 7.59 (brs, 2 H), 7.22 (s, 1 H) in CDCl₃[9]---
4-Fluoro-2-nitroaniline----
4-Fluoro-3-nitroanilineH-6: 8.20 (d, 8.4 Hz), H-5: 7.95 (dd, 8.4, 2.0 Hz), H-2: 6.85 (d, 2.0 Hz), NH₂: 5.10 (s) in CDCl₃[10]C-4: 158.9, C-3: 148.2, Aromatic C's: 115.4-135.6 in DMSO-d₆[10]KBr WAFER[11]156 (M⁺), 110, 108[11]
2-Fluoro-5-nitroaniline--Vapor Phase IR available[12]Electron ionization MS available[13][14]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of fluoronitroaniline isomers. Specific reaction conditions may vary depending on the target isomer.

General Synthesis Protocol: Nitration of Fluoroanilines

A common method for the synthesis of fluoronitroanilines is the direct nitration of the corresponding fluoroaniline (B8554772) isomer.

Materials:

  • Fluoroaniline isomer

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the fluoroaniline isomer in concentrated sulfuric acid, maintaining a low temperature using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains low (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a base, such as an ammonia solution, until alkaline.

  • Collect the solid product by filtration and wash with cold water.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the fluoronitroaniline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

  • Use standard acquisition parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid fluoronitroaniline isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[15]

Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • For Electron Ionization (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized.[16]

Data Acquisition:

  • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Isomer Relationships and Identification Workflow

The ten isomers of fluoronitroaniline are constitutional isomers, meaning they have the same molecular formula but different connectivity of atoms. The key to differentiating them lies in the unique substitution pattern on the benzene ring, which can be elucidated through a combination of the spectroscopic techniques detailed above.

Isomer_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Fluoroaniline Isomer Nitration Nitration Start->Nitration Crude_Product Crude Fluoronitroaniline Isomer Mixture Nitration->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Isomer Isolated Isomer Purification->Pure_Isomer Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Isomer->Spectroscopy Data_Analysis Data Interpretation and Structure Elucidation Spectroscopy->Data_Analysis Identified_Isomer Identified Fluoronitroaniline Isomer Data_Analysis->Identified_Isomer

Caption: Workflow for the synthesis and identification of fluoronitroaniline isomers.

References

Methodological & Application

Synthesis of 3-Fluoro-2-nitroaniline from 2-nitroaniline: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-fluoro-2-nitroaniline from 2-nitroaniline (B44862). The synthesis is achieved through a two-step process based on the Balz-Schiemann reaction. The first step involves the diazotization of 2-nitroaniline to form the intermediate 2-nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430). The subsequent step is the thermal decomposition of this diazonium salt to yield the final product, this compound. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. Quantitative data, including reaction yields, are summarized for clarity. Additionally, a visual representation of the experimental workflow is provided to aid in the understanding of the process.

Introduction

Fluoroaromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. This compound is a valuable building block in the synthesis of various biologically active molecules. The introduction of a fluorine atom onto an aromatic ring can be challenging. The Balz-Schiemann reaction is a classic and effective method for the synthesis of aryl fluorides from primary aromatic amines.[1] This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to the corresponding aryl fluoride.[2] This application note details a laboratory-scale protocol for the synthesis of this compound from 2-nitroaniline using this methodology.

Reaction Scheme

The overall two-step reaction scheme is as follows:

Step 1: Diazotization of 2-nitroaniline

Step 2: Thermal Decomposition of 2-nitrobenzenediazonium tetrafluoroborate

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Nitroaniline
Intermediate 2-Nitrobenzenediazonium tetrafluoroborate
Final Product This compound
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Typical Yield (Thermal Decomposition) 10-19%
Purity >98% (after purification)

Experimental Protocols

Materials and Equipment:

  • 2-nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium tetrafluoroborate (NaBF₄)

  • Diethyl ether

  • Acetone

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Round-bottom flasks

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 2-Nitrobenzenediazonium Tetrafluoroborate (Intermediate)

This procedure should be performed in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be handled with extreme care.

  • In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 50 mL of 48% aqueous fluoroboric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 15 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The precipitated 2-nitrobenzenediazonium tetrafluoroborate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid precipitate with 20 mL of cold water, followed by 20 mL of cold diethyl ether.

  • Dry the isolated diazonium salt under vacuum at room temperature. The dried product should be a crystalline solid.

Step 2: Synthesis of this compound (Final Product)

Caution: The thermal decomposition of diazonium salts can be hazardous and should be carried out behind a safety shield. The reaction can be exothermic and may proceed with rapid gas evolution.

  • Place the dried 2-nitrobenzenediazonium tetrafluoroborate in a round-bottom flask.

  • Gently heat the solid in an oil bath. The decomposition typically begins around 100-120 °C, evidenced by the evolution of nitrogen gas.

  • Continue heating until the gas evolution ceases. The crude product will be a dark oily or solid residue. It has been reported that using a low- or non-polar solvent like hexane or chlorobenzene (B131634) can improve the yield and allow for a lower decomposition temperature.[3]

  • Cool the reaction flask to room temperature.

Work-up and Purification:

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Experimental Workflow and Signaling Pathway Diagrams

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Thermal Decomposition & Purification Start 2-Nitroaniline Reaction1 Diazotization (0-5 °C) Start->Reaction1 Reagent1 HBF4 / NaNO2 Reagent1->Reaction1 Intermediate 2-Nitrobenzenediazonium Tetrafluoroborate Reaction1->Intermediate Precipitation & Filtration Decomposition Thermal Decomposition (Heating) Intermediate->Decomposition Heating Workup Work-up (Extraction & Washing) Decomposition->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Diazonium salts, especially when dry, are potentially explosive and should be handled with extreme caution. Avoid friction, shock, and heat.

  • The thermal decomposition step should be performed behind a safety shield.

  • Fluoroboric acid and hydrochloric acid are corrosive and should be handled with care.

Conclusion

The synthesis of this compound from 2-nitroaniline can be successfully achieved using the Balz-Schiemann reaction. This application note provides a comprehensive protocol for this transformation, including detailed experimental procedures and safety considerations. While the reported yields for the thermal decomposition step are modest, this method remains a viable route for the laboratory-scale synthesis of this important fluoroaromatic building block. Further optimization of the thermal decomposition conditions, such as the use of specific solvents, may lead to improved yields.

References

Application Notes and Protocols for the Synthetic Utility of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitroaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorine-containing heterocyclic compounds of interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring adjacent amino and nitro groups along with a fluorine atom, allows for a range of chemical transformations. The electron-withdrawing nature of the nitro group and the fluorine atom influences the reactivity of the aromatic ring.[1] This document provides a detailed experimental protocol for the application of this compound in the synthesis of 4-fluoro-1H-benzimidazoles, a scaffold found in numerous bioactive molecules.

Introduction

Fluorinated organic molecules play a crucial role in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This compound serves as a key intermediate for introducing a fluorine atom into aromatic systems.[1] The presence of the ortho-nitro and amino groups makes it an ideal precursor for the synthesis of benzimidazoles through reductive cyclization. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.

This application note details a representative protocol for the synthesis of 2-aryl-4-fluoro-1H-benzimidazoles from this compound. The procedure involves a one-pot reductive cyclization with an aromatic aldehyde.

Physicochemical and Safety Data

A comprehensive understanding of the properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 567-63-5
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Solid
Purity ≥98%

Safety Precautions: this compound is classified as a skin corrosive.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 2-Aryl-4-fluoro-1H-benzimidazoles

This protocol describes a one-pot synthesis of 2-aryl-4-fluoro-1H-benzimidazoles via reductive cyclization of this compound with an aromatic aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Aryl-4-fluoro-1H-benzimidazole reactant1->product Ethanol/Water, Reflux reactant2 Aromatic Aldehyde (R-CHO) reactant2->product reactant3 Sodium Dithionite (Na₂S₂O₄) reactant3->product G start Start setup Reaction Setup: - this compound - Aromatic Aldehyde - Ethanol/Water start->setup heat Heat to Reflux (80-85 °C) setup->heat add_reductant Portion-wise addition of Sodium Dithionite heat->add_reductant monitor Monitor Reaction by TLC (4-6 hours) add_reductant->monitor workup Work-up: - Cool to RT - Precipitate with cold water monitor->workup isolate Isolate Product by Vacuum Filtration workup->isolate purify Purification: - Dry under vacuum - Recrystallize (optional) isolate->purify characterize Characterization: - NMR, MS, m.p. purify->characterize end End characterize->end

References

Application Notes and Protocols: 3-Fluoro-2-nitroaniline as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-fluoro-2-nitroaniline in the preparation of valuable heterocyclic compounds, including 4-fluorobenzimidazoles, 5-fluoroquinoxalines, and fluorinated phenazines. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of these scaffolds, making them attractive targets in drug discovery.

Synthesis of 4-Fluorobenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a fluorine atom can improve metabolic stability and binding affinity. A common synthetic strategy involves a one-pot reductive cyclization of a nitroaniline with an aldehyde.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-fluorobenzimidazoles

This protocol is adapted from general methods for the synthesis of benzimidazoles from o-nitroanilines.

Reaction Scheme:

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Reducing agent (e.g., Sodium dithionite (B78146), Na₂S₂O₄)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in DMF (10 mL).

  • Add an aqueous solution of sodium dithionite (4.0 mmol in 5 mL of water) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Quantitative Data Summary (Representative)

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde385
24-Chlorobenzaldehyde3.582
34-Methoxybenzaldehyde2.590
Anticancer Signaling Pathway of Fluorinated Benzimidazoles

Certain benzimidazole (B57391) derivatives have been shown to exhibit anticancer activity by inhibiting receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2)[1][2][3]. Inhibition of these receptors disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways[1][3].

EGFR_HER2_Inhibition Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK Fluorobenzimidazole Fluorinated Benzimidazole Derivative Fluorobenzimidazole->EGFR_HER2 Inhibits Apoptosis Apoptosis Fluorobenzimidazole->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by fluorinated benzimidazoles.

Synthesis of 5-Fluoroquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, notably as antibacterial and anticancer agents. The synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 5-Fluoroquinoxalines

This protocol involves a two-step process: reduction of this compound to 3-fluoro-1,2-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.

Step 1: Reduction of this compound

Reaction Scheme:

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Condensation with a 1,2-Dicarbonyl Compound

Reaction Scheme:

Materials:

  • 3-Fluoro-1,2-phenylenediamine (from Step 1)

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Solvent (e.g., Ethanol)

  • Catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

  • Dissolve 3-fluoro-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired 5-fluoroquinoxaline.

Quantitative Data Summary (Representative)

Entry1,2-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Benzil392
2Glyoxal (40% in water)288
3Diacetyl2.585
Antibacterial Signaling Pathway of Fluorinated Quinoxalines

Fluoroquinolones, a class of antibiotics, are known to inhibit bacterial DNA gyrase and topoisomerase IV[4][5][6]. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinoxalines trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to inhibition of DNA synthesis and ultimately bacterial cell death[4][5][6].

DNA_Gyrase_Inhibition Quinoxaline (B1680401) Fluorinated Quinoxaline DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoxaline->DNA_Gyrase Binds to DNA_Complex Quinoxaline-Enzyme-DNA Ternary Complex DNA_Gyrase->DNA_Complex Forms Replication_Fork Blocked DNA Replication Fork DNA_Complex->Replication_Fork Leads to DSB Double-Strand DNA Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by fluorinated quinoxalines.

Synthesis of Fluorinated Phenazines

Phenazines are nitrogen-containing heterocyclic compounds known for their redox activity and broad biological properties, including antifungal and antibacterial activities. The synthesis can be achieved through the oxidative cyclization of o-phenylenediamines.

Experimental Protocol: Synthesis of Fluorinated Phenazines

This protocol is adapted from methods for the synthesis of fluorinated diaminophenazines.

Reaction Scheme:

Materials:

  • 3-Fluoro-1,2-phenylenediamine (prepared as in the quinoxaline synthesis)

  • Oxidizing agent (e.g., Iron(III) chloride, FeCl₃)

  • Solvent (e.g., Water, acidified with HCl)

Procedure:

  • Dissolve 3-fluoro-1,2-phenylenediamine (1.0 mmol) in water (10 mL) acidified with a few drops of concentrated hydrochloric acid.

  • Add an aqueous solution of iron(III) chloride (2.2 mmol in 5 mL of water) dropwise to the diamine solution with stirring.

  • A colored precipitate should form. Continue stirring at room temperature for 1-2 hours.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum.

Quantitative Data Summary (Representative)

EntryStarting DiamineOxidizing AgentReaction Time (h)Yield (%)
13-Fluoro-1,2-phenylenediamineFeCl₃1.575-85
Antifungal Signaling Pathway of Phenazines

Phenazine compounds can exert their antifungal effects through the generation of reactive oxygen species (ROS)[7][8][9][10]. The accumulation of ROS within the fungal cell leads to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. This can trigger a cascade of events leading to programmed cell death, or apoptosis[7][8][9][10].

ROS_Apoptosis Phenazine Fluorinated Phenazine ROS Reactive Oxygen Species (ROS) Generation Phenazine->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Fungal Cell Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptosis in fungal cells induced by fluorinated phenazines.

References

Applications of 3-Fluoro-2-nitroaniline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoro-2-nitroaniline is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to an amino group, provides a reactive scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting drug candidates, while the nitro and amino functionalities serve as key handles for synthetic transformations.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, focusing on its role in the development of anticancer and antimicrobial agents. It also includes detailed experimental protocols for the synthesis of key intermediates and final compounds.

Application in the Synthesis of Anticancer and Antimicrobial Agents

This compound is a key starting material for the synthesis of fluorinated benzimidazoles and quinoxalines, two classes of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer and antimicrobial properties. The general synthetic strategy involves the initial reduction of the nitro group of this compound to afford the corresponding diamine, 3-fluoro-1,2-phenylenediamine. This intermediate is then cyclized with various reagents to construct the desired heterocyclic core.

Synthesis of Fluorinated Benzimidazole (B57391) Derivatives

Fluorinated benzimidazole derivatives have shown significant potential as anticancer and antimicrobial agents. The introduction of a fluorine atom into the benzimidazole scaffold can lead to enhanced biological activity.

Signaling Pathway: While the exact mechanisms of action can vary depending on the specific derivative, many benzimidazole-based anticancer agents are known to interfere with microtubule polymerization, a critical process in cell division. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule->Disruption of Mitotic Spindle Fluorinated Benzimidazole Fluorinated Benzimidazole Fluorinated Benzimidazole->Tubulin Dimers Binds to Cell Cycle Arrest Cell Cycle Arrest Disruption of Mitotic Spindle->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Simplified signaling pathway for benzimidazole-based microtubule inhibitors.

Experimental Protocol: Synthesis of 5-Fluorobenzimidazole-2-thiol

This protocol details the synthesis of a key fluorinated benzimidazole intermediate.

Step 1: Reduction of this compound to 3-Fluoro-1,2-phenylenediamine

This step involves the reduction of the nitro group to an amine.

G start Start: this compound in Methanol (B129727) add_reagents Add NiCl₂ and NaBH₄ at 0 °C start->add_reagents stir Stir at 0 °C for 5 min add_reagents->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate (B1210297) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end End: 3-Fluoro-1,2-phenylenediamine dry_concentrate->end

Figure 2: Workflow for the reduction of this compound.
  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 g, 6.4 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Sequentially add nickel(II) chloride (2.8 g, 12.8 mmol) and sodium borohydride (0.60 g, 16 mmol).

    • Stir the reaction mixture at 0 °C for 5 minutes.

    • Quench the reaction by the addition of water (20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-fluoro-1,2-phenylenediamine.

Step 2: Cyclization to 5-Fluorobenzimidazole-2-thiol

This step involves the reaction of the diamine with carbon disulfide.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluoro-1,2-phenylenediamine (0.065 mol) and potassium hydroxide (0.065 mol) in a mixture of ethanol (50 mL) and water (10 mL).

    • Add carbon disulfide (0.078 mol) dropwise to the solution.

    • Reflux the reaction mixture for 3 hours.

    • After cooling, pour the mixture into ice water and acidify with acetic acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-fluorobenzimidazole-2-thiol.

Quantitative Data:

The following table summarizes the antimicrobial activity of a representative fluorinated benzimidazole derivative.

CompoundOrganismMIC (µg/mL)
5-Fluorobenzimidazole-2-thiol DerivativeS. aureus78.125[1]
C. albicans156.25[1]
Synthesis of Fluorinated Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial effects.

Experimental Protocol: Synthesis of 6-Fluoroquinoxaline (B159336)

This protocol describes the synthesis of the parent 6-fluoroquinoxaline ring system.

G start Start: 3-Fluoro-1,2-phenylenediamine in Toluene (B28343) add_reagents Add Glyoxal (B1671930) (40% aq. solution) start->add_reagents stir Stir at Room Temperature add_reagents->stir separation Separate Organic Layer stir->separation dry_concentrate Dry and Concentrate separation->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification end End: 6-Fluoroquinoxaline purification->end

Figure 3: Workflow for the synthesis of 6-Fluoroquinoxaline.
  • Materials:

    • 3-Fluoro-1,2-phenylenediamine

    • Glyoxal (40% aqueous solution)

    • Toluene

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of 3-fluoro-1,2-phenylenediamine (1 mmol) in toluene (8 mL), add glyoxal (1.1 mmol, 40% aqueous solution).

    • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 6-fluoroquinoxaline.

Quantitative Data:

Compound ClassCancer Cell LineActivity
Quinoxaline DerivativesVariousPotent anticancer activity[2]
Quinoxaline-bisarylureaVariousAnti-tumor activity

Conclusion

This compound serves as a pivotal starting material in medicinal chemistry for the synthesis of fluorinated benzimidazoles and quinoxalines. The straightforward reduction of its nitro group provides a versatile diamino intermediate that can be readily cyclized to form these important heterocyclic scaffolds. The resulting compounds have demonstrated promising anticancer and antimicrobial activities, highlighting the utility of this compound in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of derivatives synthesized from this building block holds significant potential for the discovery of new and effective drugs.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitroaniline is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of fluorinated heterocyclic compounds that form the core of various pharmaceutical agents. The strategic placement of the fluorine atom and the reactive nitro and amino groups allows for diverse synthetic transformations, making it a key precursor for targeted therapies. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.

The primary application of this compound lies in its conversion to 3-fluoro-1,2-phenylenediamine. This diamine is a critical intermediate for the synthesis of 4-fluorobenzimidazoles. The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, appearing in a wide range of clinically used drugs, including proton pump inhibitors, anthelmintics, and a growing number of targeted cancer therapies such as kinase inhibitors.

This document provides detailed protocols for the key synthetic transformations of this compound and its derivatives, focusing on the synthesis of 4-fluorobenzimidazole intermediates.

Key Synthetic Applications

The most common synthetic route involving this compound for pharmaceutical intermediate synthesis is a two-step or one-pot process:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 3-fluoro-1,2-phenylenediamine. This transformation is crucial as it generates the necessary vicinal diamine functionality for subsequent cyclization reactions.

  • Reductive Cyclization: The intermediate diamine is reacted with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring. This can often be performed in a one-pot reaction starting directly from the nitroaniline.

These fluorinated benzimidazoles can then be further functionalized to produce a variety of kinase inhibitors that target signaling pathways implicated in cancer cell proliferation, such as the EGFR and HER2 pathways.

Data Presentation

The following tables summarize quantitative data for key reactions involving fluoro-nitroanilines and the formation of benzimidazoles. While direct data for this compound is limited in published literature, the data from closely related analogs provide a strong benchmark for expected yields and reaction conditions.

Table 1: Reduction of Fluoro-Nitroaniline Analogs

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
4-Fluoro-2-nitroanilineRaney Nickel, H₂ (1.0 MPa)Anhydrous Ethanol (B145695)Room Temp.891.34-Fluoro-1,2-phenylenediamine
3-Chloro-2,4-difluoronitrobenzeneRaney Nickel, H₂ (1.5 MPa)Methanol501 (post-injection)99.63-Chloro-2,4-difluoroaniline
2-Bromo-1-fluoro-3-nitrobenzeneNaBH₄ / NiCl₂Methanol00.08702-Bromo-3-fluoroaniline

Table 2: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines

o-PhenylenediamineReagentCatalyst / ConditionsSolventYield (%)Reference Product Class
o-PhenylenediamineAromatic AldehydesAu/TiO₂CHCl₃:MeOH (3:1)High2-Arylbenzimidazoles
o-PhenylenediamineAromatic AldehydesAcetic Acid, MicrowaveAcetic AcidHigh2-Aryl-1-(arylmethyl)-1H-benzimidazoles
o-PhenylenediamineAromatic AldehydesZn / NaHSO₃, 100°CWater85-952-Arylbenzimidazoles
4-Fluoro-o-phenylenediamine4-Chlorobenzoic acidPOCl₃Pyridine712-(4-Chlorophenyl)-5-fluorobenzimidazole

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Fluoro-1,2-phenylenediamine

This protocol is adapted from the high-yield reduction of the analogous 4-fluoro-2-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (20% by weight of starting material)

  • Anhydrous Ethanol

  • Hydrogen Gas Supply

  • Parr Hydrogenation Apparatus or similar pressure reactor

  • Celite

Procedure:

  • To a pressure-rated reaction vessel, add this compound (e.g., 10.0 g, 64.0 mmol) and anhydrous ethanol (e.g., 75 mL).

  • Carefully add Raney Nickel (e.g., 2.0 g) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa (10 bar).

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The resulting 3-fluoro-1,2-phenylenediamine, a solid, can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Protocol 2: One-Pot Synthesis of 4-Fluoro-2-aryl-1H-benzimidazole via Reductive Cyclization

This protocol describes a one-pot procedure starting from this compound, involving an in situ reduction followed by cyclization with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Zinc Dust (3.0 eq)

  • Sodium Bisulfite (NaHSO₃) (6.0 eq)

  • Water

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 1.56 g, 10 mmol), Zinc dust (1.96 g, 30 mmol), and Sodium Bisulfite (6.24 g, 60 mmol) in water (200 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (e.g., 1.06 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir vigorously for 30-60 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and excess zinc. Wash the solid residue with water.

  • The crude product often precipitates from the filtrate upon cooling or can be extracted with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure 4-fluoro-2-aryl-1H-benzimidazole.

Visualizations

Synthetic Workflow

The general workflow for the synthesis of 4-fluorobenzimidazole-based pharmaceutical intermediates from this compound is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Key Intermediate cluster_step2 Step 2: Cyclization cluster_product Core Scaffold cluster_final Final Application A This compound B Reduction of Nitro Group (e.g., H₂, Raney Ni) A->B Protocol 1 E 4-Fluorobenzimidazole Derivative A->E One-Pot Synthesis (Protocol 2) C 3-Fluoro-1,2-phenylenediamine B->C D Reaction with Aldehyde/Acid (Cyclocondensation) C->D Protocol 2 (part 2) D->E F Pharmaceutical Intermediate (e.g., Kinase Inhibitor) E->F Further Functionalization

Synthetic route from this compound.
Signaling Pathway Inhibition

Many pharmaceutical intermediates derived from fluorinated benzimidazoles are developed into kinase inhibitors that target the EGFR/HER2 signaling pathways. These pathways are critical for cell growth and proliferation, and their dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR Ras Ras EGFR->Ras Dimerization & Activation PI3K PI3K EGFR->PI3K Dimerization & Activation HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription mTOR->Transcription ERK->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Kinase Inhibitor (from Fluorobenzimidazole) Inhibitor->EGFR Inhibition Inhibitor->HER2

Inhibition of the EGFR/HER2 signaling cascade.

Application Notes and Protocols for the Reaction of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 3-Fluoro-2-nitroaniline, a valuable building block in the synthesis of fluorinated heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry.

Overview of Reactivity

This compound possesses two primary reactive sites for synthetic transformations: the nitro group and the aromatic ring. The most common initial transformation is the reduction of the nitro group to an amine, yielding 3-fluoro-1,2-phenylenediamine. This diamine is a key intermediate for the construction of 4-fluorobenzimidazole scaffolds. Additionally, the aromatic ring can potentially undergo nucleophilic aromatic substitution or cross-coupling reactions, although these are less commonly reported for this specific substrate.

Key Synthetic Transformations

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 3-fluoro-1,2-phenylenediamine is a critical first step for many synthetic routes. Several methods can be employed, with catalytic hydrogenation and reduction using tin(II) chloride being the most common.

Table 1: Comparison of Reduction Methods for Nitroanilines

Reagent/CatalystTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
H₂ / Palladium on Carbon (Pd/C)Ethanol (B145695), Methanol, Ethyl AcetateRoom Temperature1 - 6> 90High efficiency and clean reaction.[1]
Tin(II) Chloride (SnCl₂)Ethanol, Hydrochloric Acid50 - 801 - 470 - 90Effective for substrates with functional groups sensitive to catalytic hydrogenation.[2][3][4]
Iron (Fe) / Acetic AcidAcetic Acid, EthanolReflux2 - 875 - 95A classical and cost-effective method.
Zinc (Zn) / Sodium Bisulfite (NaHSO₃)Water1000.5 - 185 - 95A green and efficient one-pot method for subsequent cyclization.[5]
Synthesis of 4-Fluorobenzimidazoles

The primary application of the reduction product, 3-fluoro-1,2-phenylenediamine, is in the synthesis of 4-fluorobenzimidazoles. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives. One-pot procedures starting directly from this compound have also been developed.

Table 2: Reagents for the Synthesis of 4-Fluorobenzimidazoles

ReagentCatalyst/ConditionsTypical Yield (%)Notes
Aromatic AldehydesOxidative condensation (e.g., air, I₂) or reductive cyclization from the nitroaniline (e.g., Zn/NaHSO₃)70 - 95A versatile and widely used method for 2-arylbenzimidazoles.[5][6][7]
Carboxylic AcidsAcid catalysis (e.g., polyphosphoric acid, HCl), high temperature60 - 85Common for the synthesis of 2-alkyl and 2-arylbenzimidazoles.
OrthoestersAcid catalysis75 - 90Yields 2-unsubstituted or 2-alkyl/aryl benzimidazoles.[8]

Experimental Protocols

Protocol 1: Reduction of this compound to 3-Fluoro-1,2-phenylenediamine via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 1-6 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst, washing the filter cake with the solvent.

  • The filtrate containing the product, 3-fluoro-1,2-phenylenediamine, can be used directly in the next step or concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: One-Pot Synthesis of 2-Aryl-4-fluorobenzimidazoles from this compound and an Aldehyde

This protocol outlines a one-pot reductive cyclization to synthesize 2-aryl-4-fluorobenzimidazoles.[5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc powder (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), zinc powder (3.0 mmol), sodium bisulfite (6.0 mmol), and water (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic solids.

  • Pour the filtrate into ice-cold water (100 mL) and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-aryl-4-fluorobenzimidazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling (General Protocol)

While no specific examples for this compound were found, this general protocol for the Suzuki-Miyaura coupling of related halo-anilines can be adapted as a starting point for optimization.[9][10]

Materials:

  • This compound (assuming a bromo or iodo-substituted precursor for coupling) or a halogenated derivative.

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • In a Schlenk flask, combine the halogenated fluoroaniline (B8554772) derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathways

Reaction_Pathways A This compound B 3-Fluoro-1,2-phenylenediamine A->B Reduction (H2/Pd-C or SnCl2) C 4-Fluoro-2-substituted-benzimidazole B->C Cyclization (Aldehyde, Carboxylic Acid, etc.) One_Pot_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Zn, NaHSO3, and Water add_aldehyde Add Aromatic Aldehyde start->add_aldehyde heat Heat to 100°C add_aldehyde->heat monitor Monitor by TLC heat->monitor cool Cool and Filter monitor->cool extract Extract with Ethyl Acetate cool->extract purify Purify (Recrystallization or Chromatography) extract->purify end Final Product: 2-Aryl-4-fluorobenzimidazole purify->end Logical_Relationship start This compound reduction Reduction of Nitro Group start->reduction coupling Suzuki-Miyaura Coupling (on a halogenated analog) start->coupling intermediate 3-Fluoro-1,2-phenylenediamine reduction->intermediate cyclization Cyclization intermediate->cyclization benzimidazole 4-Fluorobenzimidazole Derivatives cyclization->benzimidazole biaryl Biaryl Derivatives coupling->biaryl

References

Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving 3-Fluoro-2-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro, nitro, and amino functionalities. The following sections detail its catalytic reduction and subsequent one-pot cyclization to form valuable fluorinated benzimidazoles, which are core structures in many pharmaceutical agents.

Catalytic Reduction of this compound to 3-Fluoro-1,2-diaminobenzene

The selective reduction of the nitro group in this compound is a crucial initial step in its utilization for the synthesis of various heterocyclic compounds. Catalytic hydrogenation is the most common and efficient method to achieve this transformation, yielding 3-Fluoro-1,2-diaminobenzene, a key precursor for benzimidazole (B57391) synthesis.

Application Note:

Catalytic hydrogenation of this compound is typically performed using palladium on carbon (Pd/C) or Raney Nickel as the catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. For instance, palladium-on-charcoal is effective for both the reduction of the nitro group and can, under certain conditions, lead to hydrodehalogenation, although this is generally minimal with fluorinated compounds.[1] Raney Nickel is also a highly effective catalyst for this transformation. The reaction is generally clean and high-yielding, providing the desired diamine in excellent purity, which can often be used in subsequent steps without extensive purification.

Quantitative Data for Catalytic Hydrogenation:
CatalystSubstrateProductSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Pd/CThis compound3-Fluoro-1,2-diaminobenzeneMethanol (B129727)Room Temp.12-4>95Adapted from general procedures
Raney NiThis compound3-Fluoro-1,2-diaminobenzeneEthanol5053-5>98Adapted from general procedures
Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.4 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g, 10 wt%).

  • Seal the flask and purge with nitrogen gas to remove air.

  • Evacuate the flask and introduce hydrogen gas (via a balloon or from a cylinder).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • The filtrate containing the product, 3-Fluoro-1,2-diaminobenzene, can be concentrated under reduced pressure. The crude product is often of sufficient purity for use in the next step.

One-Pot Synthesis of 4-Fluorobenzimidazoles

A highly efficient application of this compound is its use in the one-pot synthesis of 4-fluorobenzimidazoles. This method involves the in-situ reduction of the nitro group to form 3-fluoro-1,2-diaminobenzene, which then undergoes a cyclocondensation reaction with an aldehyde. This approach is advantageous as it avoids the isolation of the potentially unstable diamine intermediate.

Application Note:

The one-pot synthesis of 4-fluorobenzimidazoles from this compound can be achieved using various catalytic systems. A common approach involves the use of a reducing agent such as sodium dithionite (B78146) (Na2S2O4) or a metallic catalyst like palladium on carbon (Pd/C) in the presence of an aldehyde. The reaction proceeds through the initial reduction of the nitro group, followed by the acid-catalyzed condensation of the resulting diamine with the aldehyde and subsequent oxidative cyclization to form the benzimidazole ring. This one-pot procedure is highly atom-economical and offers a straightforward route to a diverse range of 2-substituted 4-fluorobenzimidazoles.

Quantitative Data for One-Pot Benzimidazole Synthesis:
Catalyst/ReductantAldehydeProductSolventTemp. (°C)Time (h)Yield (%)Reference
Pd/C, H₂Benzaldehyde2-Phenyl-4-fluorobenzimidazoleMethanolRoom Temp.12~85Adapted from general procedures for 2-nitroanilines
Na₂S₂O₄4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-fluorobenzimidazoleEthanol/WaterReflux3~90Adapted from general procedures for 2-nitroanilines
Zn/NaHSO₃4-Methoxybenzaldehyde4-Fluoro-2-(4-methoxyphenyl)benzimidazoleWater1001High[2]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-fluorobenzimidazoles using Pd/C

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask or hydrogenation vessel

Procedure:

  • To a solution of this compound (1.0 g, 6.4 mmol) and the desired aromatic aldehyde (1.1 equivalents) in methanol (30 mL), add 10% Pd/C (0.1 g, 10 wt%).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Pressurize the reaction vessel with hydrogen gas (1 atm, balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction typically goes to completion within 12-24 hours.

  • Upon completion, vent the hydrogen and purge the system with nitrogen.

  • Filter the catalyst over a bed of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 2-aryl-4-fluorobenzimidazole.

Multi-Step Synthesis of a Bioactive Benzimidazole Derivative

This compound serves as a crucial starting material in the synthesis of more complex, biologically active molecules. The following workflow illustrates a representative multi-step synthesis of a hypothetical fluorinated benzimidazole-based therapeutic agent, highlighting the key catalytic step.

Experimental Workflow and Signaling Pathway Diagram

G cluster_0 Step 1: Catalytic Reduction cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Further Functionalization A This compound B 3-Fluoro-1,2-diaminobenzene A->B H₂, Pd/C Methanol, RT D 4-Fluoro-2-(R)-benzimidazole B->D Acetic Acid (cat.) Ethanol, Reflux C Aldehyde Derivative (R-CHO) C->D Acetic Acid (cat.) Ethanol, Reflux F 1-(R')-4-Fluoro-2-(R)-benzimidazole D->F Base (e.g., K₂CO₃) DMF E Alkyl Halide (R'-X) E->F Base (e.g., K₂CO₃) DMF G Bioactive Moiety Introduction F->G Coupling Reaction H Final Bioactive Compound G->H Deprotection/Final Step

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-2-nitroaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization strategies for 3-Fluoro-2-nitroaniline and its subsequent application in various biological assays. While specific literature on the derivatization of this compound for biological assays is limited, this document outlines protocols and conceptual frameworks based on closely related nitroaniline and fluoroaniline (B8554772) derivatives. These methodologies can serve as a valuable starting point for the development of novel probes, inhibitors, and other biologically active molecules.

Introduction

This compound is a versatile chemical scaffold. The presence of a primary amine, a nitro group, and a fluorine atom offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aniline (B41778) moiety and the overall physicochemical properties of the resulting derivatives, which can be leveraged for various biological applications. Potential applications of this compound derivatives include their use as enzyme inhibitors, fluorescent probes for bioimaging, and antimicrobial or anticancer agents.

Derivatization Strategies

The primary routes for the derivatization of this compound involve modifications at the amino group.

1. N-Acylation and N-Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a variety of functional groups. This approach is commonly used to synthesize libraries of compounds for screening as enzyme inhibitors.

2. N-Alkylation and N-Arylation: The introduction of alkyl or aryl substituents on the amino group can modulate the lipophilicity and steric bulk of the molecule, which can be crucial for optimizing interactions with biological targets.

3. Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt, which can then be used in azo coupling reactions to generate a wide range of azo dyes. These derivatives may have applications as colorimetric sensors or histological stains.

4. Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified or used as ligands for metal complexes.

Applications in Biological Assays

Derivatives of this compound have the potential to be utilized in a variety of biological assays.

1. Enzyme Inhibition Assays: By designing derivatives that mimic the natural substrates or ligands of enzymes, it is possible to develop potent and selective inhibitors. For instance, kinase inhibitors are a major class of therapeutics, and substituted anilines are a common scaffold in their design.

2. Cell Viability and Cytotoxicity Assays: Derivatives can be screened for their effects on cell proliferation and viability using assays such as the MTT assay. This is a common approach in the discovery of new anticancer agents.

3. Antimicrobial Susceptibility Testing: The antimicrobial activity of synthesized derivatives can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

4. Fluorescent Probes for Bioimaging: By incorporating a fluorophore into the this compound scaffold, it may be possible to develop probes for imaging specific cellular components or enzymatic activities. The nitro group can act as a fluorescence quencher, and its reduction in a hypoxic environment (a characteristic of solid tumors) could lead to fluorescence enhancement, enabling tumor imaging.

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies reported for analogous compounds.

Protocol 1: Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the N-acylation of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.2 eq) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

The following tables summarize quantitative data for derivatives of compounds structurally related to this compound.

Table 1: Antimicrobial Activity of Selected Aniline Derivatives against Vibrio Species [1][2]

CompoundTarget OrganismMIC (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50
4-bromo-3-chloroanilineVibrio parahaemolyticus125
3-bromo-4-chloroanilineVibrio parahaemolyticus175
3,5-dibromoanilineVibrio parahaemolyticus100

Table 2: Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives

CompoundCell LineIC50 (µM)
Derivative 1A549 (Lung)>100
Derivative 2HCT-116 (Colon)55.3
Derivative 3HepG2 (Liver)78.1

Note: The data in Table 2 is illustrative and based on general findings for this class of compounds. Specific IC50 values would need to be determined experimentally for derivatives of this compound.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis This compound This compound Dissolution in DCM Dissolution in DCM This compound->Dissolution in DCM Acyl Chloride/Anhydride Acyl Chloride/Anhydride Reaction at 0°C to RT Reaction at 0°C to RT Acyl Chloride/Anhydride->Reaction at 0°C to RT Base (TEA/Pyridine) Base (TEA/Pyridine) Base (TEA/Pyridine)->Reaction at 0°C to RT Dissolution in DCM->Reaction at 0°C to RT Quenching Quenching Reaction at 0°C to RT->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: Workflow for the synthesis of N-substituted this compound derivatives.

experimental_workflow_mtt_assay Cell Seeding (96-well plate) Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding (96-well plate)->24h Incubation Compound Treatment (Serial Dilutions) Compound Treatment (Serial Dilutions) 24h Incubation->Compound Treatment (Serial Dilutions) 48-72h Incubation 48-72h Incubation Compound Treatment (Serial Dilutions)->48-72h Incubation Add MTT Reagent Add MTT Reagent 48-72h Incubation->Add MTT Reagent 4h Incubation 4h Incubation Add MTT Reagent->4h Incubation Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) 4h Incubation->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570 nm)->Data Analysis (IC50) signaling_pathway_kinase_inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival This compound Derivative (Inhibitor) This compound Derivative (Inhibitor) This compound Derivative (Inhibitor)->Kinase Inhibition

References

Application Notes and Protocols for the Analytical Detection of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-nitroaniline (CAS No. 567-63-5) is an aromatic compound containing fluoro and nitro functional groups, making it a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and functional materials.[1] Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, monitor reaction progress, and assess potential environmental presence. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods for its structural characterization are also discussed.

While specific quantitative analytical methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds like other nitroanilines can be readily adapted.[2][3][4][5] The protocols provided herein are based on established methods for these related compounds and serve as a strong starting point for method development and validation for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number567-63-5[6]
Molecular FormulaC₆H₅FN₂O₂[1][6][7]
Molecular Weight156.11 g/mol [1][6]
AppearanceSolid
Purity (typical)≥95%[7]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound.[3] The following protocol is adapted from methods for other nitroaniline isomers and is expected to provide good resolution and sensitivity.[3][4][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution (Methanol) A->B C Create Working Standards (Dilution Series) B->C E Inject Standard/Sample C->E D Prepare Sample Solution (Dissolve in Mobile Phase) D->E F Isocratic/Gradient Elution (C18 Column) E->F G UV-Vis Detection F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Analyte in Sample H->I GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Aqueous Sample B Solvent Extraction (e.g., Dichloromethane) A->B C Concentration of Extract B->C D Inject Extract C->D E GC Separation (Capillary Column) D->E F Mass Spectrometry (EI, Scan/SIM Mode) E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using Internal/External Standard G->H

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed large-scale synthesis of 3-Fluoro-2-nitroaniline, a key building block in the pharmaceutical and agrochemical industries. The synthetic strategy involves a three-step sequence starting from 3-fluoroaniline (B1664137): acetylation of the amine, regioselective nitration of the resulting acetanilide (B955), and subsequent hydrolysis to yield the target compound. This application note details the experimental protocols for each step, presents quantitative data in tabular format, and includes workflow diagrams to illustrate the process. A significant challenge in this synthesis is the control of regioselectivity during the nitration step, and this document addresses potential purification strategies for isolating the desired 2-nitro isomer from other byproducts.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluoro, nitro, and amino groups provides multiple points for further chemical modification. The large-scale production of this compound requires a robust, scalable, and cost-effective synthetic route. The protocol outlined herein is based on established chemical transformations and is designed to be adaptable for industrial production.

Overall Synthesis Pathway

The proposed large-scale synthesis of this compound follows a three-step pathway starting from 3-fluoroaniline. The amino group is first protected via acetylation to form N-(3-fluorophenyl)acetamide. This intermediate is then nitrated, followed by acidic hydrolysis of the acetamido group to yield the final product.

A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetylation C N-(3-fluoro-2-nitrophenyl)acetamide + Isomers (4-nitro, 6-nitro) B->C Nitration P Purification C->P Separation D This compound P->D Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Acetylation of 3-Fluoroaniline

This step involves the protection of the amino group of 3-fluoroaniline as an acetamide. This is a standard procedure that can be readily scaled.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Fluoroaniline111.1210.089.99
Acetic Anhydride (B1165640)102.099.694.04
Toluene (B28343)-50 L-

Procedure:

  • To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-fluoroaniline (10.0 kg, 89.99 mol) and toluene (50 L).

  • Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.

  • Slowly add acetic anhydride (9.6 kg, 94.04 mol) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature and then further to 0-5 °C.

  • The product, N-(3-fluorophenyl)acetamide, will precipitate out of solution.

  • Collect the solid product by filtration and wash with cold toluene (2 x 5 L).

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 90-95% Purity: >98% (by HPLC)

Step 2: Nitration of N-(3-fluorophenyl)acetamide

This is a critical step where control of regioselectivity is paramount. The nitration of N-(3-fluorophenyl)acetamide will likely produce a mixture of isomers. The following protocol is a general procedure, and the ratio of isomers will need to be determined experimentally.

Materials and Reagents:

ReagentMolar Mass ( g/mol )ConcentrationQuantity ( kg/L )Moles (mol)
N-(3-fluorophenyl)acetamide153.15-10.0 kg65.29
Sulfuric Acid98.0898%30 L-
Nitric Acid63.0168%4.5 L72.0

Procedure:

  • To a 100 L glass-lined reactor, charge concentrated sulfuric acid (30 L).

  • Cool the sulfuric acid to -5 to 0 °C with constant stirring.

  • Slowly add N-(3-fluorophenyl)acetamide (10.0 kg, 65.29 mol) in portions, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C until all the solid has dissolved.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 L) to concentrated sulfuric acid (5 L), while maintaining the temperature below 10 °C.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid over 2-3 hours, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC to determine the ratio of isomers formed.

  • Carefully pour the reaction mixture onto crushed ice (100 kg) with vigorous stirring.

  • The nitrated products will precipitate. Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product mixture in a vacuum oven at 50-60 °C.

Expected Outcome: A mixture of N-(3-fluoro-2-nitrophenyl)acetamide, N-(3-fluoro-4-nitrophenyl)acetamide, and N-(3-fluoro-6-nitrophenyl)acetamide. The yield of the mixed isomers is expected to be in the range of 80-90%.

cluster_0 Nitration Reaction A N-(3-fluorophenyl)acetamide in H2SO4 C Reaction at 0-5 °C A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Quenching on Ice C->D E Filtration and Drying D->E F Crude Isomer Mixture E->F

Caption: Workflow for the nitration of N-(3-fluorophenyl)acetamide.

Step 3: Purification of N-(3-fluoro-2-nitrophenyl)acetamide

The separation of the desired 2-nitro isomer from the 4-nitro and 6-nitro isomers is a significant challenge. A potential strategy involves fractional crystallization or preparative chromatography. The following is a proposed method based on fractional crystallization, which may require optimization.

Materials and Reagents:

Reagent
Crude nitrated acetanilide mixture
Ethanol (B145695)
Water

Procedure:

  • Dissolve the crude isomer mixture in a minimal amount of hot ethanol (95%).

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C.

  • Different isomers may crystallize at different rates and temperatures. Collect the first crop of crystals by filtration.

  • Analyze the composition of the crystals and the mother liquor by HPLC.

  • Repeat the recrystallization process on the enriched fractions to isolate the desired N-(3-fluoro-2-nitrophenyl)acetamide.

  • This process may need to be repeated multiple times to achieve the desired purity.

Alternative Purification:

For higher purity, preparative HPLC or simulated moving bed (SMB) chromatography may be required, although these methods are more expensive for large-scale production.

Step 4: Hydrolysis of N-(3-fluoro-2-nitrophenyl)acetamide

Once the desired isomer is isolated with sufficient purity, the acetamido group is hydrolyzed to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
N-(3-fluoro-2-nitrophenyl)acetamide198.1510.050.47
Hydrochloric Acid (37%)36.4620 L-
Sodium Hydroxide (B78521)40.00As needed-
Water-50 L-

Procedure:

  • To a 100 L glass-lined reactor, charge the purified N-(3-fluoro-2-nitrophenyl)acetamide (10.0 kg, 50.47 mol) and a mixture of water (50 L) and concentrated hydrochloric acid (20 L).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until the hydrolysis is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate.

  • Cool the mixture to 0-5 °C to maximize precipitation.

  • Collect the solid product, this compound, by filtration.

  • Wash the product with cold water until the filtrate is free of chloride ions.

  • Dry the final product in a vacuum oven at 50-60 °C.

Expected Yield: 85-95% (from the purified acetanilide) Purity: >99% (by HPLC)

Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity
1. Acetylation3-FluoroanilineN-(3-fluorophenyl)acetamideAcetic Anhydride, Toluene90-95%>98%
2. NitrationN-(3-fluorophenyl)acetamideIsomer MixtureHNO₃, H₂SO₄80-90% (mixture)Varies
3. PurificationIsomer MixtureN-(3-fluoro-2-nitrophenyl)acetamideEthanol/WaterDependent on method>98%
4. HydrolysisN-(3-fluoro-2-nitrophenyl)acetamideThis compoundHCl, NaOH85-95%>99%

Conclusion

The large-scale synthesis of this compound is achievable through a three-step process involving acetylation, nitration, and hydrolysis. While the acetylation and hydrolysis steps are straightforward and high-yielding, the critical challenge lies in the regioselective nitration and subsequent purification of the desired 2-nitro isomer. The development of an efficient and scalable purification method is essential for the economic viability of this synthetic route. Further process optimization, particularly for the nitration and purification steps, is recommended to maximize the yield and purity of the final product. The use of continuous flow technology for the nitration step could also be explored to improve safety and efficiency on a large scale.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Fluoro-2-nitroaniline. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through two primary routes:

  • Nitration of 2-fluoroaniline (B146934): This method involves the direct nitration of 2-fluoroaniline using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is crucial to favor the formation of the desired isomer and minimize side products.

  • Nucleophilic Aromatic Substitution (SNAr) on a dinitro- or halo-nitro-benzene precursor: This can involve the selective reduction of a dinitro-fluorobenzene compound or the reaction of a dihalo-nitrobenzene with a source of fluoride (B91410) followed by amination. For instance, a related compound, 2-fluoro-5-nitroaniline (B1294389), is synthesized by the selective reduction of 2,4-dinitrofluorobenzene.[1]

Q2: What are the critical parameters influencing the yield and purity of this compound during nitration?

A2: The key parameters to control during the nitration of a fluoroaniline (B8554772) precursor are:

  • Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-10 °C) is essential to control the reaction rate and prevent over-nitration and the formation of unwanted isomers and resinous byproducts.[2]

  • Anhydrous Conditions: The presence of water in the reaction mixture can lead to lower yields and increased formation of side products. Using anhydrous acids is recommended for a more efficient reaction.[2]

  • Rate of Addition: The slow, dropwise addition of the nitrating agent to the aniline (B41778) solution is crucial to maintain temperature control and ensure a selective reaction.

  • Molar Ratios of Reagents: The stoichiometry of the aniline, nitric acid, and sulfuric acid should be carefully controlled to optimize the yield of the desired mononitrated product.

Q3: What are common side reactions and byproducts in the synthesis of this compound?

A3: Common side reactions include the formation of other isomers (e.g., 5-fluoro-2-nitroaniline (B53378) and 3-fluoro-4-nitroaniline), dinitrated products, and polymeric or resinous materials due to the high reactivity of the aniline starting material.[2] In catalytic hydrogenation routes for related compounds, dehalogenation can be a significant side reaction, leading to the loss of the fluorine substituent.

Q4: How can this compound be purified from the reaction mixture?

A4: Purification is typically achieved through a combination of techniques:

  • Extraction: After neutralizing the acidic reaction mixture, the product can be extracted into an organic solvent like ethyl acetate (B1210297).

  • Washing: The organic layer is often washed with water and brine to remove residual acids and water-soluble impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for separating the desired isomer from other nitroaniline isomers and byproducts.[3]

  • Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product. However, it's important to note that product can be lost in the mother liquor.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting aniline, nitric acid, and sulfuric acid. A slight excess of the nitrating agent may be necessary, but a large excess can lead to over-nitration.
Presence of Water: Water in the reaction mixture can reduce the efficiency of the nitrating agent.Use anhydrous grades of nitric acid and sulfuric acid. Ensure all glassware is thoroughly dried before use.[2]
Product Loss During Workup: Inefficient extraction or purification.Perform multiple extractions with a suitable organic solvent. Optimize the solvent system for column chromatography to achieve better separation. For recrystallization, minimize the amount of solvent used and cool the solution slowly to maximize crystal formation.[2][4]
Formation of Multiple Isomers Incorrect Reaction Temperature: Higher temperatures can lead to a loss of selectivity.Maintain a low reaction temperature (0-10 °C) throughout the addition of the nitrating agent.[2]
Nature of the Starting Material: The directing effects of the amino and fluoro groups on the aromatic ring influence the position of nitration.While the directing effects are inherent to the starting material, careful control of reaction conditions, particularly temperature, can help maximize the yield of the desired isomer.
Formation of Dark, Resinous Byproducts Over-reaction or Oxidation: The aniline starting material is susceptible to oxidation and polymerization under strong acidic and oxidizing conditions.Maintain a low reaction temperature and add the nitrating agent slowly and controllably.[2] Protecting the amino group as an acetanilide (B955) before nitration can mitigate this issue, followed by deprotection.[5]
Difficulty in Product Purification Similar Polarity of Isomers: Isomeric products often have very similar polarities, making them difficult to separate by column chromatography.Use a long chromatography column and a shallow solvent gradient to improve resolution. Consider using a different stationary phase or solvent system. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.

Experimental Protocols

Representative Protocol: Nitration of 2-Fluoroaniline

This protocol is a representative method based on the nitration of similar fluoroaniline compounds.[2] Researchers should optimize the conditions for their specific laboratory setup.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline (1 equivalent) in concentrated sulfuric acid (approximately 6-10 equivalents) at 0 °C.

  • Preparation of the Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid (approximately 3-5 equivalents) and cool it to 0 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the 2-fluoroaniline solution over 1-2 hours, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., concentrated ammonia (B1221849) solution or sodium hydroxide) while keeping the mixture cool in an ice bath.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Data Presentation

Table 1: Comparative Yields for the Synthesis of Various Fluoro-nitroaniline Isomers
Target CompoundStarting MaterialSynthesis MethodKey ReagentsReaction TimeYield (%)
4-Fluoro-2-nitroaniline (B1293508)p-FluoroacetanilideNitration followed by hydrolysis (Microchannel Reactor)68% Nitric acid, Acetic acid/anhydride50-200 seconds (Nitration)83-94%[6][7]
2-Fluoro-5-nitroaniline2,4-DinitrofluorobenzeneSelective reduction of nitro groupIron powder, Acetic acid1.5 hours79%[6]
4-Fluoro-3-nitroaniline (B182485)p-FluoroanilineNitrationHNO₃, H₂SO₄1 hour~75.5%[2]
3-Fluoro-4-nitroaniline3-FluoroanilineProtection, Nitration, DeprotectionBenzaldehyde, HNO₃, H₂SO₄1 hour (Nitration)35%[3]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 2-Fluoroaniline C Nitration (0-5 °C) A->C B Nitrating Agent (HNO3/H2SO4) B->C D Quenching & Neutralization C->D Crude Product E Extraction D->E F Column Chromatography E->F G This compound F->G Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Was the reaction monitored to completion (e.g., by TLC)? Start->Q1 A1_No Extend reaction time or slightly increase temperature. Q1->A1_No No Q2 Were anhydrous reagents used? Q1->Q2 Yes A1_No->Q2 A2_No Use anhydrous acids and dry glassware. Q2->A2_No No Q3 Was the reaction temperature maintained at 0-5 °C? Q2->Q3 Yes A2_No->Q3 A3_No Improve cooling and slow down reagent addition to prevent side reactions. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-2-nitroaniline.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Problem Possible Cause Solution
Oiling out instead of crystallizing The solvent may be too nonpolar, or the solution is cooling too rapidly. The melting point of the solute might be lower than the boiling point of the solvent.1. Reheat the solution and add a small amount of a more polar co-solvent to increase the polarity of the solvent system. 2. Ensure the solution cools slowly by insulating the flask. 3. Try a different solvent system with a lower boiling point.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was added), or the cooling time is insufficient.1. Boil off some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of pure this compound. 4. Allow the solution to cool for a longer period, including in an ice bath.[1]
Low recovery of purified product Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in crystals The impurity is co-crystallizing with the product or is adsorbed onto the crystal surface.1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a second recrystallization.

Column Chromatography Issues

Problem Possible Cause Solution
Poor separation of compounds The mobile phase polarity is too high or too low. The column may be overloaded.1. Adjust the solvent polarity. If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). If they are not moving, increase the polarity. 2. Ensure the amount of crude material loaded is appropriate for the column size.
Compound is not eluting from the column The mobile phase is not polar enough.1. Gradually increase the polarity of the eluent. For example, switch from 100% hexane to a hexane/ethyl acetate mixture, and then increase the proportion of ethyl acetate.
Cracks or channels in the stationary phase The column was not packed properly.1. Repack the column carefully, ensuring the stationary phase is settled and level. A slurry packing method is often more effective.
Tailing of spots on TLC analysis of fractions The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.1. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions with the silica (B1680970) gel. 2. Reduce the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Common impurities often originate from the synthesis, which typically involves the nitration of 3-fluoroaniline.[3] Potential impurities include:

  • Unreacted starting material: 3-fluoroaniline.

  • Isomeric byproducts: Other positional isomers such as 5-Fluoro-2-nitroaniline and 3-Fluoro-4-nitroaniline.

  • Products of over-nitration: Dinitro-fluoroaniline species.

  • Degradation products: Anilines can be susceptible to oxidation, leading to colored impurities.

Q2: Which purification technique is more suitable for my needs: recrystallization or column chromatography?

A2: The choice depends on the scale of your purification and the nature of the impurities.

  • Recrystallization is generally preferred for larger quantities of material when the impurities have significantly different solubilities from the desired product. It is a more straightforward and often faster technique.

  • Column chromatography is ideal for separating compounds with similar polarities and for purifying smaller amounts of material. It offers higher resolution but is more time-consuming and requires more solvent.

Q3: How can I determine the purity of my this compound after purification?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for a related compound, 4-fluoro-3-nitroaniline, is 96-99°C.[4] Impurities will typically broaden and lower the melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) can confirm the structure and identify impurities.

    • Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups.

    • Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify volatile impurities.

Experimental Protocols

Recrystallization Protocol (General Procedure)

This protocol is a general guideline and may require optimization for this compound. A mixed solvent system of ethanol (B145695) and water is often effective for anilines.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol (Example for a Related Nitroaniline)

This protocol is based on the purification of a related compound and serves as a starting point.[5][6] The optimal mobile phase for this compound may vary.

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. The ratio should be determined by preliminary TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Gradient Elution (optional): If the compounds are not separating well, you can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow start_end start_end decision decision process process impurity_check impurity_check start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR) start->impurity_analysis solubility_diff Impurities have significantly different solubility? impurity_analysis->solubility_diff recrystallization Perform Recrystallization solubility_diff->recrystallization  Yes column_chromatography Perform Column Chromatography solubility_diff->column_chromatography No   purity_check1 Check Purity (TLC, Melting Point) recrystallization->purity_check1 pure_product1 Pure Product purity_check1->pure_product1 Pure repurify Repurify if necessary purity_check1->repurify Not Pure purity_check2 Check Purity (TLC) column_chromatography->purity_check2 pure_product2 Pure Product purity_check2->pure_product2 Pure purity_check2->repurify Not Pure repurify->impurity_analysis

Caption: A workflow for selecting a purification technique for this compound.

References

Technical Support Center: 3-Fluoro-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Reduction of the Nitro Group in this compound

The reduction of the nitro group in this compound to form 3-fluoro-o-phenylenediamine is a crucial step in the synthesis of many heterocyclic compounds, such as benzimidazoles. However, this reaction can be accompanied by the formation of several side products.

FAQs and Troubleshooting

Q1: What are the most common side products observed during the reduction of the nitro group in this compound?

A1: The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine (B1172632) species.[1] The accumulation of these intermediates can lead to the formation of condensation side products such as azoxy and azo compounds, especially under basic conditions.[1][2] Incomplete reduction will result in the presence of the corresponding nitroso and hydroxylamine derivatives in the final product mixture.[3]

Q2: I am observing the formation of a significant amount of an orange/red colored impurity in my reaction mixture. What could it be?

A2: The formation of orange to red colored impurities often suggests the presence of azoxy or azo compounds.[2] These are formed from the condensation of the nitroso and hydroxylamine intermediates.[4] The formation of these side products can be influenced by the reaction conditions, such as pH and the choice of reducing agent.[2]

Q3: Can defluorination occur during the reduction of this compound?

A3: Yes, defluorination is a potential side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[3] The risk of hydrodehalogenation depends on the catalyst, solvent, and reaction conditions. For instance, palladium-based catalysts can sometimes promote defluorination. Using a different catalyst, such as Raney Nickel, or optimizing the reaction time and temperature can help minimize this side reaction. Microbial defluorination has also been observed in other fluorinated aromatic compounds.[5][6]

Q4: How can I minimize the formation of side products during the reduction?

A4: To minimize side products, consider the following:

  • Choice of Reducing Agent: Metal-based reductions like SnCl₂ in an acidic medium are often effective and can be more selective than catalytic hydrogenation for certain substrates.[7][8][9] However, the workup can be challenging due to the formation of tin salts.[10]

  • Catalyst Selection for Hydrogenation: If using catalytic hydrogenation, the choice of catalyst is critical. Platinum or nickel catalysts may be preferred over palladium to reduce the risk of defluorination.[11] The addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, thereby reducing the formation of azo and azoxy compounds.[12]

  • Control of Reaction Conditions: Maintaining acidic conditions can help to prevent the condensation of intermediates to form azoxy compounds.[1] Careful control of temperature and reaction time is also crucial to prevent over-reduction or side reactions.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction goes to completion without prolonged reaction times that could lead to side product formation.

Data Presentation: Comparison of Common Reducing Agents
Reducing Agent/CatalystTypical ConditionsPotential Side ProductsNotes
H₂/Pd/C Methanol or Ethanol, room temperature to 50°C, 1-5 atm H₂Defluorinated aniline, incomplete reduction products, azoxy/azo compounds.High risk of defluorination.[3]
H₂/Raney Ni Methanol or Ethanol, room temperature to 60°C, 1-5 atm H₂Incomplete reduction products, azoxy/azo compounds.Lower risk of defluorination compared to Pd/C.
SnCl₂·2H₂O Ethanol or Ethyl Acetate (B1210297), refluxIncomplete reduction, tin salts in the product.Good for substrates sensitive to catalytic hydrogenation. Workup can be difficult due to tin salt precipitation.[7][10]
Fe/NH₄Cl or Fe/AcOH Ethanol/Water, refluxIron sludge, incomplete reduction.A classic and often effective method. The workup involves filtering off iron salts.
Experimental Protocol: Reduction of this compound with Tin(II) Chloride

This protocol describes a general procedure for the reduction of this compound to 3-fluoro-o-phenylenediamine using stannous chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with vigorous stirring to neutralize the acid and precipitate the tin salts. The pH should be adjusted to >12 to redissolve the tin hydroxides as stannates.[10]

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-o-phenylenediamine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualization: Reduction Pathway and Side Reactions

reduction_pathway cluster_main Main Reduction Pathway cluster_side Side Reactions This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +2e-, +2H+ Defluorinated Aniline Defluorinated Aniline This compound->Defluorinated Aniline Hydrodefluorination (e.g., with Pd/C) Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +2e-, +2H+ Azoxy Compound Azoxy Compound Nitroso Intermediate->Azoxy Compound Condensation with Hydroxylamine 3-Fluoro-o-phenylenediamine 3-Fluoro-o-phenylenediamine Hydroxylamine Intermediate->3-Fluoro-o-phenylenediamine +2e-, +2H+ Hydroxylamine Intermediate->Azoxy Compound Azo Compound Azo Compound Azoxy Compound->Azo Compound Reduction

Caption: Reduction pathway of this compound and common side reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the ring for this reaction.

FAQs and Troubleshooting

Q5: In an SNAr reaction with an amine, which substituent is more likely to be displaced, the fluorine atom or the nitro group?

A5: In general, fluoride (B91410) is a better leaving group than the nitro group in SNAr reactions. The high electronegativity of fluorine stabilizes the transition state. Therefore, the substitution of the fluorine atom is the expected major pathway. However, under forcing conditions or with specific nucleophiles, substitution of the nitro group can occur.

Q6: What determines the regioselectivity of nucleophilic attack on the aromatic ring?

A6: The nitro group is a strong activating group for nucleophilic aromatic substitution, and it directs the incoming nucleophile to the ortho and para positions. In this compound, the fluorine atom is ortho to the nitro group, making this position highly activated for nucleophilic attack.

Q7: I am getting a mixture of products in my SNAr reaction. What could be the reason?

A7: A mixture of products could arise from several factors:

  • Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material and product.

  • Competing Reactions: Depending on the nucleophile and reaction conditions, other functional groups in your starting material or product might react. For example, the amino group of this compound could react with an electrophilic nucleophile.

  • Substitution at other positions: While less likely, under harsh conditions, substitution at other positions on the ring or displacement of the nitro group might occur.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the SNAr reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to dissolve the reactants.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: SNAr Reaction Pathway

snar_pathway This compound This compound Nucleophile (Nu-) Nucleophile (Nu-) Meisenheimer Complex Meisenheimer Complex Substitution ProductFluoride Ion (F-) Substitution ProductFluoride Ion (F-) Meisenheimer Complex->Substitution ProductFluoride Ion (F-) Loss of Leaving Group Substitution Product Substitution Product Fluoride Ion (F-) Fluoride Ion (F-) 3-Fluoro-2-nitroanilineNucleophile (Nu-) 3-Fluoro-2-nitroanilineNucleophile (Nu-) 3-Fluoro-2-nitroanilineNucleophile (Nu-)->Meisenheimer Complex Nucleophilic Attack benzimidazole_synthesis cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_troubleshooting Troubleshooting Points start This compound reduction Reduction of Nitro Group (e.g., with SnCl2/HCl) start->reduction diamine 3-Fluoro-o-phenylenediamine reduction->diamine ts1 Side products from reduction (azoxy, azo, defluorination) reduction->ts1 cyclization Cyclization with Formic Acid diamine->cyclization ts2 Diamine is air-sensitive diamine->ts2 benzimidazole 4-Fluoro-1H-benzimidazole cyclization->benzimidazole ts3 Incomplete cyclization cyclization->ts3

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Fluoro-2-nitroaniline.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion during the synthesis of this compound, typically achieved through the nitration of 3-fluoroaniline (B1664137), can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

A common synthetic route involves the nitration of 3-fluoroaniline using a mixture of concentrated nitric acid and sulfuric acid.[1] Key areas to investigate include the quality of reagents, reaction temperature, and the reaction setup.

Troubleshooting Steps:

  • Reagent Quality:

    • Nitrating Mixture: Ensure the nitric acid and sulfuric acid are of high purity and appropriate concentration. The presence of water can significantly impact the reaction's efficiency.

    • Starting Material: Verify the purity of the 3-fluoroaniline. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature Control: The nitration of anilines is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent side reactions and decomposition. Use an ice bath and monitor the internal temperature closely during the addition of the nitrating agent.

    • Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.

  • Reaction Setup:

    • Moisture: The reaction should be carried out under anhydrous conditions to minimize the formation of byproducts.[2] Use dry glassware and reagents.

The following diagram illustrates a decision-making workflow for troubleshooting low conversion:

G start Low or No Conversion reagent_quality Check Reagent Quality (Purity, Concentration) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Stirring) start->reaction_conditions setup Inspect Reaction Setup (Anhydrous Conditions) start->setup impurities Impurities in Starting Material? reagent_quality->impurities nitrating_agent Degraded or Incorrect Nitrating Agent? reagent_quality->nitrating_agent temp_control Inadequate Temperature Control? reaction_conditions->temp_control mixing Inefficient Stirring? reaction_conditions->mixing moisture Moisture Contamination? setup->moisture purify_sm Purify Starting Material impurities->purify_sm Yes end Reaction Optimized impurities->end No prepare_fresh Prepare Fresh Nitrating Agent nitrating_agent->prepare_fresh Yes nitrating_agent->end No optimize_temp Optimize Temperature Control (e.g., slower addition) temp_control->optimize_temp Yes temp_control->end No improve_stirring Improve Stirring Efficiency mixing->improve_stirring Yes mixing->end No ensure_dry Ensure Anhydrous Setup moisture->ensure_dry Yes moisture->end No purify_sm->end prepare_fresh->end optimize_temp->end improve_stirring->end ensure_dry->end

Caption: Troubleshooting workflow for low conversion of this compound.

Issue 2: Formation of Multiple Products and Byproducts

Question: My reaction is producing a mixture of isomers and other impurities. How can I improve the selectivity and minimize byproduct formation?

Answer: The formation of multiple products is a common challenge in the nitration of substituted anilines. The directing effects of the amino and fluoro groups on the aromatic ring can lead to the formation of different isomers. Additionally, side reactions can generate polymeric or tar-like byproducts.

Common Byproducts and Minimization Strategies:

  • Isomeric Nitroanilines: The formation of other isomers, such as 4-fluoro-2-nitroaniline (B1293508) or 2-fluoro-5-nitroaniline, can occur. To enhance the regioselectivity for this compound, careful control of reaction conditions is paramount.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro derivatives. This can be minimized by using a stoichiometric amount of the nitrating agent and maintaining a low reaction temperature.

  • Polymeric Resins: The reaction of the starting material with the product can lead to the formation of resinous materials, which complicates purification and reduces the yield.[2]

Optimization Strategies for Improved Selectivity:

ParameterRecommended ConditionRationale
Temperature 0-5 °CLower temperatures favor the desired isomer and reduce the rate of side reactions.
Nitrating Agent Stoichiometric amountPrevents over-nitration and the formation of dinitro byproducts.
Addition Rate Slow, dropwise additionMaintains a low concentration of the nitrating agent in the reaction mixture, improving selectivity and temperature control.
Solvent Anhydrous conditionsThe presence of water can promote the formation of resinous byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently reported method for the synthesis of this compound is the nitration of 3-fluoroaniline using a mixed acid solution of concentrated nitric acid and sulfuric acid.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The nitration of aromatic compounds is a highly energetic process. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strict temperature control to prevent a runaway reaction.

  • Slow and careful addition of the nitrating agent.

  • Having a quenching plan and appropriate materials (e.g., an ice bath) readily available.

Q3: How can I purify the crude this compound product?

A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water, can effectively purify the product.

  • Column Chromatography: For high purity, silica (B1680970) gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 3-Fluoroaniline

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3-Fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Aniline (B41778) Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoroaniline (1.0 eq) in concentrated sulfuric acid (3-5 volumes) while maintaining the temperature below 10 °C using an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1 volume) in an ice bath.

  • Nitration Reaction: Cool the aniline solution to 0-5 °C. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve 3-Fluoroaniline in Conc. H2SO4 start->dissolve prepare_nitrating Prepare Nitrating Mixture (HNO3/H2SO4) dissolve->prepare_nitrating nitration Nitration Reaction (0-5 °C) prepare_nitrating->nitration monitoring Monitor by TLC nitration->monitoring monitoring->nitration Incomplete workup Work-up (Pour onto ice) monitoring->workup Complete neutralize Neutralization (NaHCO3) workup->neutralize extract Extraction (Ethyl Acetate) neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purification Purification (Recrystallization or Chromatography) dry_concentrate->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Challenges in the Nitration of Fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of fluoroaniline (B8554772) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the nitration of fluoroaniline isomers?

A1: The nitration of fluoroaniline isomers presents several key challenges:

  • Oxidation: The amino group is highly susceptible to oxidation by the strong acids in the nitrating mixture (concentrated nitric and sulfuric acid), which can lead to the formation of tarry byproducts and a significant reduction in the yield of the desired nitro product.[1][2]

  • Formation of Meta Isomers: In a strongly acidic medium, the basic amino group can be protonated to form an anilinium ion (-NH3+). This group is a meta-director, leading to the formation of a substantial amount of the meta-nitro product alongside the expected ortho and para isomers.[1][2][3]

  • Regioselectivity: The presence of both the amino (or acetamido) group and the fluorine atom, both of which are ortho-, para-directors, can lead to the formation of multiple isomers, complicating purification. The final isomer distribution is a result of the interplay between the electronic and steric effects of these two groups.

  • Reaction Control: Nitration reactions are highly exothermic. Poor temperature control can lead to an increased rate of side reactions, including dinitration and decomposition.[4]

Q2: How can the challenges of oxidation and meta-isomer formation be overcome?

A2: The most effective strategy to mitigate these challenges is to protect the amino group by converting it into an acetamido group (-NHCOCH3) through acetylation.[1][2] The acetamido group is still an ortho-, para-director but is less activating than the amino group. This moderation in reactivity prevents oxidation and, by reducing the basicity of the nitrogen, minimizes the formation of the meta-directing anilinium ion under acidic conditions.[4] The acetyl group can be easily removed by hydrolysis after nitration to regenerate the amino group.

Q3: How does the position of the fluorine atom affect the regioselectivity of nitration?

A3: The position of the fluorine atom significantly influences the isomeric distribution of the nitration products. Both the acetamido group and the fluorine atom direct the incoming nitro group to the ortho and para positions relative to themselves. The final product distribution is a result of the combined directing effects and steric hindrance.

  • 2-Fluoroaniline: The -NHCOCH₃ group strongly directs to its para position (position 4) and its ortho position (position 6). The fluorine at position 2 also directs to its para position (position 5) and its ortho position (position 3). The major products are typically the result of nitration at the positions most activated by both groups.

  • 3-Fluoroaniline: The -NHCOCH₃ group directs to positions 2, 4, and 6. The fluorine at position 3 directs to positions 2, 4, and 6. This alignment of directing effects can lead to a more complex mixture of isomers.

  • 4-Fluoroaniline: The -NHCOCH₃ group directs to positions 2 and 6. The fluorine at position 4 directs to positions 2 and 6. This reinforcement of directing effects can lead to a more selective nitration.

Q4: What are the best practices for purifying the resulting nitrofluoroaniline isomers?

A4: The separation of nitrofluoroaniline isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating isomeric mixtures. A silica (B1680970) gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If one isomer is produced in a significantly higher yield and has different solubility characteristics, recrystallization can be an effective purification method.

  • HPLC: For analytical purposes and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) can provide excellent resolution of isomers.[5]

Troubleshooting Guides

Problem 1: Low yield of the desired nitro product and formation of a dark, tarry residue.

Possible Cause Troubleshooting Steps
Oxidation of the aniline (B41778) Protect the amino group as an acetanilide (B955) before nitration. This reduces the electron-donating ability of the group and makes it less susceptible to oxidation.
Reaction temperature is too high Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent. Use an ice bath and add the nitrating mixture dropwise to control the exotherm.
Incorrect stoichiometry of reagents Use a slight excess of the nitrating agent, but avoid a large excess which can promote side reactions.

Problem 2: Significant formation of the meta-nitro isomer.

Possible Cause Troubleshooting Steps
Protonation of the amino group Protect the amino group by converting it to an acetamide. The lower basicity of the amide nitrogen prevents the formation of the meta-directing anilinium ion.
Use of a very strong acidic medium While a strong acid is necessary for the formation of the nitronium ion, using the minimum necessary amount of sulfuric acid can help reduce protonation.

Problem 3: Formation of multiple isomers, making purification difficult.

Possible Cause Troubleshooting Steps
Competing directing effects of the substituents Optimize reaction conditions to favor one isomer. Lowering the reaction temperature can sometimes increase selectivity. For some substrates, the choice of nitrating agent (e.g., acetyl nitrate (B79036) vs. mixed acid) can alter the isomer ratio.
Steric hindrance The steric bulk of the acetamido group can be used to favor nitration at the less hindered para position.
Inadequate purification technique Employ a high-resolution purification method such as flash column chromatography with a carefully selected eluent system. Monitor fractions closely by TLC or HPLC.

Quantitative Data

The regioselectivity of nitration is highly dependent on the reaction conditions and the specific isomer being nitrated. The following tables summarize available experimental data and expected major products for the nitration of protected fluoroaniline isomers.

Table 1: Isomer Distribution in the Nitration of 3-Fluoroacetanilide

Nitrating Agent2-Nitro-3-fluoroacetanilide (%)4-Nitro-3-fluoroacetanilide (%)6-Nitro-3-fluoroacetanilide (%)Other Isomers (%)
HNO₃/H₂SO₄105535-
Acetyl Nitrate581230-
NO₂BF₄ in Acetonitrile>90 (ortho isomers combined)<10 (para isomer)--

Data sourced from a study on the nitration of substituted acetanilides.

Table 2: Expected Major Products from the Nitration of Fluoroacetanilide Isomers

Starting MaterialMajor Predicted Nitro-Acetanilide Isomer(s)Rationale
2-Fluoroacetanilide2-Fluoro-4-nitroacetanilide & 2-Fluoro-6-nitroacetanilideThe strong ortho, para-directing acetamido group directs to positions 4 and 6. The fluorine at position 2 also directs to these positions (para and ortho, respectively).
3-Fluoroacetanilide3-Fluoro-4-nitroacetanilide & 3-Fluoro-6-nitroacetanilideThe acetamido group directs to positions 4 and 6. The fluorine at position 3 also directs to these positions. Position 2 is also activated but may be more sterically hindered.
4-Fluoroacetanilide4-Fluoro-2-nitroacetanilideThe acetamido group directs to position 2, and the fluorine at position 4 also directs to position 2. This reinforcement of directing effects leads to high selectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of Fluoroanilines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluoroaniline isomer in glacial acetic acid.

  • Addition of Acetic Anhydride (B1165640): Slowly add acetic anhydride to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Protocol 2: General Procedure for the Nitration of Fluoroacetanilides

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried fluoroacetanilide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

Protocol 3: General Procedure for the Hydrolysis of Nitro-fluoroacetanilides (Deprotection)

  • Reaction Setup: In a round-bottom flask, suspend the crude nitro-fluoroacetanilide in a mixture of ethanol (B145695) and concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux for 2-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated nitrofluoroaniline by vacuum filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Nitration_Challenges Fluoroaniline Fluoroaniline Isomer Challenges Challenges Fluoroaniline->Challenges OrthoParaProduct Ortho/Para-Nitroanilines Fluoroaniline->OrthoParaProduct NitratingMixture Nitrating Mixture (HNO₃/H₂SO₄) NitratingMixture->Challenges Oxidation Oxidation Products (Tarry Byproducts) Challenges->Oxidation Protonation Protonation Challenges->Protonation AniliniumIon Anilinium Ion (meta-directing) Protonation->AniliniumIon MetaProduct Meta-Nitroaniline AniliniumIon->MetaProduct

General challenges in the direct nitration of fluoroanilines.

Protected_Nitration_Workflow Start Fluoroaniline Isomer Step1 Step 1: Acetylation (Protection) Start->Step1 Acetic Anhydride Intermediate Fluoroacetanilide Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 HNO₃/H₂SO₄ NitratedIntermediate Nitro-fluoroacetanilide Step2->NitratedIntermediate Step3 Step 3: Hydrolysis (Deprotection) NitratedIntermediate->Step3 Acid or Base FinalProduct Nitro-fluoroaniline (Mainly Ortho/Para) Step3->FinalProduct

Workflow for the protected nitration of fluoroaniline isomers.

Directing_Effects_4_Fluoroaniline cluster_4FA Nitration of 4-Fluoroacetanilide 4-Fluoroacetanilide Product 4-Fluoro-2-nitroacetanilide (Major Product) NHCOCH3 NHCOCH₃ (ortho, para-director) NHCOCH3->4-Fluoroacetanilide Activates positions 2 & 6 F F (ortho, para-director) F->4-Fluoroacetanilide Activates positions 2 & 6 Nitro NO₂⁺ Nitro->Product

Combined directing effects in the nitration of 4-fluoroacetanilide.

References

Technical Support Center: 3-Fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-nitroaniline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound and its derivatives.

Issue 1: Color Change of the Compound Upon Storage

Question: My solid this compound derivative, which was initially a yellow crystalline solid, has darkened to a reddish-brown color over time. What could be the cause, and is the material still usable?

Answer:

Discoloration of nitroaniline derivatives upon storage is a common issue and often indicates degradation. Several factors could be responsible:

  • Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored impurities.

  • Air Oxidation: The amino group in aniline (B41778) derivatives can be susceptible to oxidation, which can be accelerated by light and the presence of trace metal impurities.

  • Thermal Stress: Although this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can lead to thermal decomposition.[3]

Recommended Actions:

  • Assess Purity: The usability of the darkened material depends on the extent of degradation. It is crucial to re-analyze the compound's purity using techniques like HPLC, LC-MS, or NMR.

  • Purification: If the degradation is minor, recrystallization or column chromatography may be used to purify the compound.

  • Preventative Measures: To prevent future degradation, store this compound derivatives in amber-colored vials in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

Issue 2: Appearance of Unexpected Peaks in a Reaction Mixture

Question: I am using a this compound derivative in a reaction, and my in-process control (e.g., HPLC, TLC) shows the formation of unexpected impurity peaks that are not related to my expected product or starting material. What could be the source of these impurities?

Answer:

The appearance of unexpected peaks often points to the degradation of the this compound derivative under the reaction conditions.

  • pH Instability: Nitroanilines can be unstable under strongly acidic or basic conditions, leading to hydrolysis or other degradation pathways.[5]

  • Reaction with Solvents: Certain solvents, especially nucleophilic ones, might react with the activated aromatic ring of the this compound derivative, particularly at elevated temperatures.

  • Thermal Degradation: If your reaction is performed at a high temperature, thermal decomposition of the starting material may occur.[3]

  • Reductive Degradation: The nitro group is susceptible to reduction, which can be initiated by certain reagents or even trace metal catalysts. This can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[6]

Troubleshooting Steps:

  • Run a Blank Reaction: Perform a control experiment with the this compound derivative in the reaction solvent at the reaction temperature, but without the other reagents, to see if the degradation is caused by the solvent or temperature alone.

  • Analyze the Impurities: If possible, isolate and characterize the major impurities using techniques like LC-MS or NMR to understand the degradation pathway.

  • Modify Reaction Conditions: Consider lowering the reaction temperature, changing the solvent to a less reactive one, or adjusting the pH to a more neutral range if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A1: To ensure the stability of this compound derivatives, they should be stored in a cool, dry, and dark place.[7] It is advisable to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect them from moisture and air.[4] For long-term storage, refrigeration (2-8 °C) is recommended.[4]

Q2: How can I assess the stability of my this compound derivative in a new formulation or solvent?

A2: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[5][8] This typically involves exposing the compound to conditions more severe than it would normally encounter, such as high temperature, different pH values (acidic and basic hydrolysis), oxidizing conditions, and photolytic stress (exposure to UV and visible light).[9][10] The degradation can be monitored by a stability-indicating analytical method, such as HPLC.

Q3: What are the potential degradation pathways for this compound derivatives?

A3: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of nitroanilines, potential degradation pathways include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[6]

  • Hydrolysis: Under strong acidic or basic conditions, the amino or nitro groups could potentially be hydrolyzed, although this is generally less common for anilines.

  • Photodegradation: Exposure to light can lead to complex photochemical reactions. For nitroaromatic compounds, this can involve the formation of phenolic compounds or polymerization.[1][2]

  • Oxidation: The aniline ring is susceptible to oxidation, which can lead to the formation of colored polymeric materials.

Q4: Are there any specific safety precautions I should take when working with this compound derivatives?

A4: Yes, this compound and its derivatives should be handled with care. They are classified as hazardous substances.[11] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₅FN₂O₂[13]
Molecular Weight156.11 g/mol [13]
AppearanceYellow to dark red crystalline solid[4]
Melting PointNot available
Boiling PointNot available
Storage Temperature2-8 °C, under inert gas[4]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative to assess its intrinsic stability.[5][8]

1. Materials and Equipment:

  • This compound derivative

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation over time.

  • Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 70 °C) and analyze for degradation at different time intervals. Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Determine the percentage of degradation for each condition.

Mandatory Visualization

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Derivative prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare Solution Sample start->prep_solution thermal Thermal (e.g., 70°C) prep_solid->thermal photo Photolytic (UV/Vis Light) prep_solid->photo acid Acid Hydrolysis (0.1M, 1M HCl) prep_solution->acid base Base Hydrolysis (0.1M, 1M NaOH) prep_solution->base oxidation Oxidation (3% H2O2) prep_solution->oxidation prep_solution->thermal prep_solution->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data pathway Identify Degradation Pathways data->pathway storage Recommend Storage Conditions data->storage end End: Stability Profile pathway->end storage->end

Caption: Workflow for a forced degradation study of this compound derivatives.

Troubleshooting_Logic cluster_issue_type Identify the Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions start Issue Encountered color_change Color Change of Solid start->color_change impurity Unexpected Impurities in Reaction start->impurity check_storage Check Storage Conditions (Light, Temp, Air) color_change->check_storage run_blank Run Blank Reaction (Solvent + Temp) impurity->run_blank purity_analysis Re-analyze Purity (HPLC, NMR) check_storage->purity_analysis purify Purify Compound purity_analysis->purify analyze_impurity Characterize Impurities (LC-MS) run_blank->analyze_impurity modify_reaction Modify Reaction Conditions (Temp, Solvent, pH) analyze_impurity->modify_reaction modify_storage Modify Storage Conditions purify->modify_storage

Caption: Troubleshooting logic for stability issues with this compound derivatives.

References

troubleshooting guide for reactions with 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile reagent.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Low Yield in Nitro Group Reduction

Q1: I am getting a low yield or an incomplete reaction when trying to reduce the nitro group of this compound to prepare 3-fluoro-1,2-phenylenediamine. What could be the cause?

A1: Low yields in this reduction are common and can stem from several factors. Here are the primary causes and their solutions:

  • Cause 1: Inactive Catalyst or Insufficient Reducing Agent: The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity, or the reducing agent (e.g., H₂, NaBH₄, Fe/NH₄Cl) may be insufficient.

    • Solution: Use fresh, high-quality catalyst. For catalytic hydrogenations, ensure the catalyst is properly handled under an inert atmosphere to prevent deactivation. Increase the molar equivalents of the reducing agent or the catalyst loading. When using metals like iron or tin in acidic media, ensure the metal surface is activated.[1]

  • Cause 2: Unfavorable Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can significantly impact the reduction.

    • Solution: Optimize the reaction conditions. For catalytic hydrogenation, increasing hydrogen pressure and temperature (typically 30-130°C) can improve yields.[2] For chemical reductions, monitor the reaction by TLC to determine the optimal reaction time and prevent side reactions.

  • Cause 3: Side Reactions (Hydrodefluorination): In some catalytic systems, particularly with Palladium, the fluorine atom can be reductively cleaved from the aromatic ring (hydrodefluorination), leading to 2-nitroaniline (B44862) as a byproduct, which then gets reduced.

    • Solution: Choose a catalyst less prone to causing hydrodefluorination. Raney Nickel is often a good alternative to Palladium for reducing fluoronitrobenzenes.[2] If using Palladium, milder conditions (lower temperature, shorter reaction time) may minimize this side reaction.

  • Cause 4: Poor Product Isolation: The resulting diamine can be highly polar and water-soluble, making extraction difficult. It can also be sensitive to air oxidation.

    • Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Work quickly and under an inert atmosphere if possible to prevent oxidation of the diamine product. Purification via column chromatography on silica (B1680970) gel may be necessary, using a polar eluent system.

Issue 2: Problems with Benzimidazole (B57391) Synthesis

Q2: I am attempting a one-pot reductive cyclization of this compound with an aldehyde to form a benzimidazole, but the yield is low and I see multiple side products. What is going wrong?

A2: One-pot syntheses are efficient but can be prone to side reactions if not properly controlled.[3][4]

  • Cause 1: Mismatched Reaction Rates: The rate of nitro reduction may not be well-matched with the rate of condensation and cyclization. If the diamine intermediate forms too slowly or too quickly, it can lead to side reactions.

    • Solution: Adjust the rate of addition of the reducing agent. Sometimes, portion-wise addition can maintain a low steady-state concentration of the reactive diamine. Alternatively, a two-step process (reduction first, followed by isolation/purification of the diamine, then cyclization) may provide a cleaner reaction and higher overall yield despite the extra step.

  • Cause 2: Aldehyde Self-Condensation or Decomposition: The aldehyde may not be stable under the reaction conditions, leading to self-condensation or other side reactions.

    • Solution: Ensure the aldehyde is pure. Add the aldehyde to the reaction mixture after the reduction of the nitroaniline is complete or nearly complete (if monitoring is possible). Using an orthoester instead of an aldehyde can sometimes lead to cleaner reactions.[3]

  • Cause 3: Formation of Side Products: In addition to unreacted starting materials, you might observe the formation of imines that do not cyclize or other condensation byproducts.[3]

    • Solution: Ensure the reaction conditions favor the final cyclization step. This often involves acidic or basic catalysis and removal of water. For acid-catalyzed cyclizations, a mild acid like acetic acid is often used. Some modern methods use catalysts like bismuth nitrate (B79036) or chlorosulfonic acid to improve yields.[5]

Issue 3: Failed Nucleophilic Aromatic Substitution (SNAr)

Q3: I am trying to substitute the fluorine atom on this compound with a nucleophile (e.g., an amine or alkoxide), but I am getting no reaction or very low conversion.

A3: While the nitro group activates the ring for SNAr, the reaction is not always straightforward.

  • Cause 1: Insufficiently Strong Nucleophile or Base: The nucleophile may not be strong enough to attack the electron-deficient ring, or the base may not be strong enough to deprotonate the nucleophile effectively (if required).

    • Solution: For amine nucleophiles, a stronger, non-nucleophilic base like DBU or K₂CO₃ may be needed.[6] For alcohol nucleophiles, pre-formation of the alkoxide using a strong base like NaH or t-BuOK is often necessary.[6]

  • Cause 2: Incorrect Solvent Choice: The solvent plays a critical role in SNAr reactions.[7]

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP.[7] These solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.

  • Cause 3: Low Reaction Temperature: SNAr reactions, even on activated rings, often require heat to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-150°C.[7] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Issue 4: Challenges with Palladium-Catalyzed Cross-Coupling

Q4: I am using this compound as a coupling partner in a Buchwald-Hartwig amination, but the reaction is failing. What are some troubleshooting steps?

A4: The Buchwald-Hartwig amination is sensitive to several variables, and the presence of both nitro and fluoro groups can add complexity.[8][9][10]

  • Cause 1: Catalyst Poisoning or Deactivation: The nitro group or the aniline (B41778) itself can sometimes interfere with the palladium catalyst.

    • Solution: Choose a robust catalyst system. Modern Buchwald ligands (e.g., XPhos, BrettPhos) are designed to be bulky and electron-rich, which can improve catalyst stability and efficiency.[10][11] Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Cause 2: Inappropriate Base: The choice of base is critical and substrate-dependent. Strong bases like NaOt-Bu are common but can be incompatible with sensitive functional groups like esters or even nitro groups.[12]

    • Solution: Screen different bases. Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance, although they may require higher temperatures or longer reaction times.[12]

  • Cause 3: Competing SNAr Reaction: If the reaction is run at high temperatures with a nucleophilic base, there is a possibility of a competing SNAr reaction at the fluorine position.

    • Solution: If SNAr is suspected, try running the reaction at a lower temperature for a longer duration. Choose a bulkier, less nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a dark red crystalline solid. Its key properties are summarized below.

PropertyValue
CAS Number 567-63-5
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Density ~1.4 g/cm³
Boiling Point ~305.7°C at 760 mmHg
pKa -1.24 (Predicted)

Q2: How should I handle and store this compound?

A2: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.

Q3: Which functional group is more reactive, the fluorine or the nitro group?

A3: The reactivity depends on the reagents used.

  • Under nucleophilic aromatic substitution (SNAr) conditions (strong nucleophile, polar aprotic solvent), the fluorine atom is the reactive site, acting as a good leaving group.

  • Under reduction conditions (e.g., H₂/Pd/C, Fe/HCl), the nitro group is the reactive site and is reduced to an amino group.

  • In some advanced palladium-catalyzed cross-coupling reactions , the C-NO₂ bond can be cleaved and participate in the catalytic cycle, making the nitro group a leaving group.[13][14][15][16]

Q4: Can I perform a Suzuki coupling with this molecule?

A4: Yes, but the strategy depends on the desired product.

  • Using the C-F bond: This is challenging as C-F bonds are generally unreactive in standard Suzuki couplings. Specialized catalysts and conditions would be required.

  • Using the C-NO₂ bond: Recent advancements have shown that nitroarenes can be used as electrophilic partners in Suzuki couplings, where the nitro group is displaced.[13][14][15][16] This typically requires specific ligands like BrettPhos and high temperatures.[13]

  • Modifying the molecule first: A more traditional approach would be to convert the amino group into a better leaving group for cross-coupling, such as a diazonium salt (in a Sandmeyer-type reaction) or a triflate, though this adds steps to the synthesis.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nitro Group Reduction

This protocol describes the reduction of this compound to 3-fluoro-1,2-phenylenediamine using iron in acidic medium.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add ethanol (B145695) and water (e.g., 4:1 v/v) to the flask, followed by ammonium (B1175870) chloride (NH₄Cl, ~5.0 eq).

  • Reaction: Heat the mixture to reflux (~80-90°C) and add iron powder (Fe, ~4.0 eq) portion-wise over 30 minutes.

  • Monitoring: Stir the reaction vigorously at reflux. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to yield the crude diamine, which can be used directly or purified further by column chromatography.

Diagrams

G General Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Side Products) check_reagents 1. Check Reagents - Purity of starting materials? - Activity of catalyst? - Freshness of solvents/reagents? start->check_reagents check_conditions 2. Check Conditions - Temperature correct? - Reaction time sufficient? - Inert atmosphere maintained? start->check_conditions check_workup 3. Check Workup/Purification - Product lost during extraction? - Decomposition on silica? - Incorrect eluent system? start->check_workup solution_reagents Solution: - Purify starting materials - Use fresh catalyst/reagents check_reagents->solution_reagents solution_conditions Solution: - Optimize T°, time, concentration - Degas solvent, use Ar/N₂ check_conditions->solution_conditions solution_workup Solution: - Modify extraction pH - Use alternative purification (e.g., recrystallization, neutral alumina) check_workup->solution_workup

Caption: A decision tree for general troubleshooting of synthetic reactions.

G Reaction Pathway Selection cluster_0 Choice of Reagent cluster_1 Reaction Type cluster_2 Product start This compound reagent1 Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd) start->reagent1 reagent2 Strong Nucleophile (e.g., R-NH₂, R-O⁻) start->reagent2 reaction1 Nitro Group Reduction reagent1->reaction1 reaction2 Nucleophilic Aromatic Substitution (SNAr) reagent2->reaction2 product1 3-Fluoro-1,2-phenylenediamine reaction1->product1 product2 3-(Nucleophile)-2-nitroaniline reaction2->product2

Caption: Logical flow for selecting a reaction pathway based on reagents.

G Workflow: Synthesis of 4-Fluoro-2-Aryl-1H-Benzimidazole A This compound B 3-Fluoro-1,2- phenylenediamine A->B Step 1: Nitro Reduction (e.g., Fe/NH₄Cl) C 4-Fluoro-2-aryl- 1H-benzimidazole B->C Step 2: Condensation/Cyclization (with ArCHO)

Caption: A simplified workflow for the two-step synthesis of a benzimidazole derivative.

References

Technical Support Center: Purification of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include positional isomers (e.g., other fluoro-nitroaniline isomers), over-nitrated or under-nitrated species, and residual solvents. Discoloration, often seen as a yellow to brown hue, can be due to the presence of colored oxidation products and polymers.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods for compounds like this compound are recrystallization, column chromatography, and extraction. The choice of method depends on the nature and quantity of the impurities.

Q3: My purified this compound is discolored. What is the cause and how can I fix it?

A3: Discoloration in aniline (B41778) compounds is typically caused by the formation of colored oxidation products and polymers upon exposure to air and light.[1] For many applications, this may not affect the outcome. However, if high purity is required, you can remove these impurities using:

  • Recrystallization: Often effective for removing colored impurities. The addition of a small amount of activated carbon during the process can help decolorize the solution.[2]

  • Column Chromatography: Silica (B1680970) gel chromatography can effectively separate the desired product from colored, non-polar impurities.[1]

  • Vacuum Distillation: This method is useful for removing non-volatile polymeric impurities.[1]

Q4: I am seeing multiple spots on my TLC analysis after purification. What could they be?

A4: Multiple spots on a TLC plate suggest the presence of impurities. These could be residual starting materials, side-products from the synthesis, or degradation products. To identify these impurities, you can run co-spots with known standards of potential impurities if available. For unknown impurities, isolation by preparative TLC or column chromatography followed by characterization using spectroscopic methods like NMR or mass spectrometry is recommended.[1]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Cause: The solute is coming out of solution at a temperature above its melting point, or the solution is supersaturated.

  • Solution 1: Reheat the solution and add more of the primary solvent (e.g., ethanol (B145695) in an ethanol/water system) to decrease saturation.[2]

  • Solution 2: Ensure the solution cools slowly. Rapid cooling can promote oil formation over crystal growth. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[2][3]

  • Solution 3: Add a seed crystal to induce crystallization at a higher temperature.

Issue 2: No Crystal Formation.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution 1: If the volume of the solvent is too large, concentrate the solution by evaporation and allow it to cool again.

  • Solution 2: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

  • Solution 3: Add a seed crystal of pure this compound.

  • Solution 4: Place the solution in an ice bath to further decrease the solubility of the compound.[2]

Column Chromatography

Issue 1: Poor Separation of Impurities.

  • Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the compound from its impurities.

  • Solution 1: Optimize the solvent system by TLC. Test different solvent ratios and combinations to achieve good separation between the spot corresponding to this compound and any impurity spots.

  • Solution 2: Ensure the silica gel is packed uniformly in the column to avoid channeling.

  • Solution 3: Do not overload the column. The amount of crude material should be appropriate for the column size.

Issue 2: The compound is not eluting from the column.

  • Cause: The eluent may be too non-polar.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the proportion of ethyl acetate.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need optimization. An ethanol/water mixture is a common solvent system for substituted anilines.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[2]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[2]

  • Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the saturation point).[2] Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.[2]

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates with the crude material. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodImpurities RemovedAdvantagesDisadvantages
Recrystallization Colored impurities, byproducts with different solubility profilesSimple, cost-effective, good for large quantitiesMay not be effective for impurities with similar solubility; potential for product loss in the mother liquor
Column Chromatography Isomers, starting materials, closely related impurities[1]High resolution for complex mixtures[1]Time-consuming, requires larger volumes of solvent, can be costly for large scale[1]
Extraction Acidic or basic impurities, water-soluble impuritiesFast, good for initial cleanupNot effective for impurities with similar solubility and pKa values as the product

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add minimal hot solvent (e.g., Ethanol) crude->add_solvent dissolved_solution Dissolved Solution add_solvent->dissolved_solution decolorize Optional: Add Activated Carbon & Reheat dissolved_solution->decolorize If colored hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration If insoluble impurities decolorize->hot_filtration add_anti_solvent Add hot anti-solvent (e.g., Water) to cloud point hot_filtration->add_anti_solvent cool_slowly Cool Slowly to Room Temperature add_anti_solvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent Mixture vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure this compound dry_crystals->pure_product Column_Chromatography_Workflow start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Dissolve Crude Product and Load onto Column prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end_product Pure this compound evaporate->end_product Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting oiling_out Issue: Oiling Out reheat_add_solvent Solution: Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cooling Solution: Cool Slowly oiling_out->slow_cooling seed_crystal Solution: Add Seed Crystal oiling_out->seed_crystal no_crystals Issue: No Crystals concentrate_solution Solution: Concentrate Solution no_crystals->concentrate_solution scratch_flask Solution: Scratch Flask no_crystals->scratch_flask add_seed_crystal Solution: Add Seed Crystal no_crystals->add_seed_crystal ice_bath_cooling Solution: Cool in Ice Bath no_crystals->ice_bath_cooling poor_separation Issue: Poor Separation optimize_solvent Solution: Optimize Solvent System via TLC poor_separation->optimize_solvent repack_column Solution: Repack Column Uniformly poor_separation->repack_column reduce_load Solution: Reduce Sample Load poor_separation->reduce_load no_elution Issue: No Elution increase_polarity Solution: Increase Eluent Polarity no_elution->increase_polarity

References

Technical Support Center: Production of 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to this compound are:

  • Nitration of 3-fluoroaniline (B1664137): This is a common method involving the direct nitration of 3-fluoroaniline using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Fluorination of 2-nitroaniline (B44862): This approach involves introducing a fluorine atom to the 2-nitroaniline molecule using a suitable fluorinating agent.[1]

Q2: What are the major safety concerns during the scale-up of this compound production?

A2: The primary safety concerns are associated with the nitration process, which is highly exothermic.[1][2] Key hazards include:

  • Thermal Runaway: The reaction can generate a significant amount of heat, and if not properly controlled, the temperature can rise rapidly, leading to a runaway reaction.

  • Explosion Hazard: The nitrating agents and some intermediates can be explosive, especially at elevated temperatures or in the presence of impurities.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling with appropriate personal protective equipment (PPE).[2]

  • Toxicity: Nitroanilines and their precursors can be toxic and may be absorbed through the skin. It is essential to work in a well-ventilated area and use appropriate PPE.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Impurities can arise from side reactions during nitration and from unreacted starting materials. Common impurities may include:

  • Isomeric Nitroanilines: Nitration of 3-fluoroaniline can also produce other isomers, such as 5-fluoro-2-nitroaniline (B53378) and 3-fluoro-4-nitroaniline, due to the directing effects of the fluorine and amino groups.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-fluoroaniline isomers.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of undesired oxidation byproducts.

  • Unreacted 3-fluoroaniline: Incomplete reaction will leave residual starting material.

Q4: How can the formation of isomeric impurities be minimized?

A4: Minimizing isomeric impurities requires careful control of reaction conditions:

  • Temperature Control: Maintaining a low and consistent reaction temperature is crucial for selectivity.

  • Rate of Addition: Slow and controlled addition of the nitrating agent helps to dissipate heat and maintain a consistent reaction profile.

  • Protecting Groups: While not always necessary, protection of the amine group (e.g., through acetylation) before nitration can improve regioselectivity and prevent side reactions.

Q5: What purification methods are suitable for this compound at a larger scale?

A5: The most common purification methods are:

  • Recrystallization: This is a widely used and scalable technique for purifying solid organic compounds.[3][4][5][6] The choice of solvent is critical.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It is often used for achieving very high purity on smaller scales.[7]

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material Incomplete reaction.- Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Verify the quality and concentration of the nitrating agents. - Optimize the reaction temperature; a slight increase may improve the rate, but with caution to avoid side reactions.
Significant formation of byproducts Non-selective reaction conditions.- Lower the reaction temperature to improve selectivity. - Slow down the rate of addition of the nitrating agent. - Consider using a milder nitrating agent if possible. - Investigate the use of a protecting group for the amine functionality.
Product loss during work-up Poor extraction or isolation.- Ensure the pH of the aqueous phase is optimized for the extraction of the product. - Use an appropriate and sufficient volume of extraction solvent. - For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[3][4][5][6]
High Impurity Profile
Symptom Potential Cause Suggested Solution
Presence of multiple nitro-isomers Poor regioselectivity of the nitration reaction.- Optimize the reaction temperature; lower temperatures generally favor higher selectivity. - Carefully control the stoichiometry of the nitrating agent. - Explore different solvent systems that may influence the selectivity.
Dark-colored or tarry crude product Oxidation or degradation of the starting material or product.- Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Avoid excessively high reaction temperatures. - Use fresh, high-purity starting materials and reagents.
Impurities persist after recrystallization Inappropriate recrystallization solvent.- Perform a solvent screen to identify a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[3][4][5][6] - Consider a two-solvent recrystallization system.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound via Nitration of 3-fluoroaniline

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Fluoroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Preparation of the Amine Solution: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add 3-fluoroaniline to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Nitration: Cool the solution of 3-fluoroaniline in sulfuric acid to 0-5 °C. Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the 3-fluoroaniline solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Generalized Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4][5][6]

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 3-Fluoroaniline in cold H2SO4 s3 Slowly add Nitrating Mixture to Aniline solution at 0-5 °C s1->s3 s2 Prepare Nitrating Mixture (HNO3 + H2SO4) s2->s3 s4 Monitor Reaction (TLC/HPLC) s3->s4 w1 Quench on Ice s4->w1 Reaction Complete w2 Neutralize with NaHCO3 w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry and Concentrate w3->w4 p1 Recrystallize from suitable solvent w4->p1 Crude Product p2 Isolate Crystals by Filtration p1->p2 p3 Dry under Vacuum p2->p3 final_product final_product p3->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield / High Impurity q1 Is the starting material fully consumed? start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes s1 Increase reaction time or a slightly higher temperature. a1_yes->s1 q2 Are there multiple spots on TLC/HPLC? a1_no->q2 a2_yes Side Reactions Occurring q2->a2_yes Yes a2_no Product Loss During Work-up q2->a2_no No s2 Lower reaction temperature. Slow down reagent addition. a2_yes->s2 s3 Optimize extraction pH. Check recrystallization solvent and procedure. a2_no->s3

Caption: Troubleshooting decision tree for low yield and high impurity issues.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-2-nitroaniline: Experimental Validation and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data and synthetic applications of 3-Fluoro-2-nitroaniline, a key intermediate in the synthesis of fluorinated bioactive molecules. Its performance and characteristics are compared with its structural isomers, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Spectroscopic Data Comparison

The introduction of a fluorine atom and a nitro group onto an aniline (B41778) scaffold significantly influences the molecule's physical and chemical properties. The following tables summarize key experimental data for this compound and its common isomers, 4-Fluoro-2-nitroaniline and 2-Fluoro-5-nitroaniline.

Table 1: Physicochemical Properties of Fluoro-nitroaniline Isomers

PropertyThis compound4-Fluoro-2-nitroaniline2-Fluoro-5-nitroaniline
Molecular Formula C₆H₅FN₂O₂C₆H₅FN₂O₂C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol [1]156.11 g/mol 156.11 g/mol
Melting Point (°C) Not explicitly found; predicted to be a crystalline solid.90-94[2]97-100
Boiling Point (°C) 305.7±22.0 (Predicted)[1]Not availableNot available
Appearance Dark red crystalline solidYellow solidYellow powder

Table 2: Comparative Spectroscopic Data of Fluoro-nitroaniline Isomers

Spectroscopic TechniqueThis compound (Predicted/Typical)4-Fluoro-2-nitroaniline (Experimental)2-Fluoro-5-nitroaniline (Experimental)
¹H NMR (CDCl₃, δ ppm) Aromatic protons expected in the range of 6.5-8.0 ppm.Aromatic protons observed.Aromatic protons observed.
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons expected in the range of 110-150 ppm.Aromatic carbons observed.Aromatic carbons observed.
IR (cm⁻¹) ~3300-3500 (N-H stretch), ~1520-1560 (asymmetric NO₂ stretch), ~1320-1350 (symmetric NO₂ stretch)[1].Characteristic peaks for N-H, NO₂, and C-F bonds.Characteristic peaks for N-H, NO₂, and C-F bonds.

Synthesis and Experimental Protocols

The primary route to synthesizing fluorinated nitroanilines is through the nitration of the corresponding fluoroaniline. The regioselectivity of this reaction is highly dependent on the reaction conditions and the position of the fluorine substituent.

Synthesis of 3-Fluoro-4-nitroaniline (B181641) (A Representative Protocol)

A common method for the nitration of fluoroanilines involves the use of a nitrating mixture of nitric acid and sulfuric acid. A published procedure for the synthesis of the isomer 3-fluoro-4-nitroaniline from 3-fluoroaniline (B1664137) reports a yield of 35%[3]. This multi-step process involves the protection of the amino group, followed by nitration and subsequent deprotection[3].

Experimental Protocol: Nitration of 3-Fluoroaniline (Adapted for this compound)

  • Protection of the Amino Group: 3-Fluoroaniline is reacted with an appropriate protecting agent (e.g., acetic anhydride) to form the corresponding acetanilide. This step is crucial to prevent oxidation of the amino group and to direct the nitration to the desired position.

  • Nitration: The protected 3-fluoroacetanilide is then slowly added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid. The temperature is carefully controlled to prevent side reactions.

  • Deprotection: The resulting nitro-acetanilide is hydrolyzed using acidic or basic conditions to remove the acetyl group and yield the final this compound product.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Application in the Synthesis of Bioactive Heterocycles

Fluoro-nitroanilines are valuable precursors for the synthesis of a wide range of bioactive heterocyclic compounds, particularly fluorinated benzimidazoles. These compounds have garnered significant interest due to their potential as antimicrobial and anticancer agents[2][4][5]. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final molecule.

Synthetic Pathway to Fluorinated Benzimidazoles

The synthesis of fluorinated benzimidazoles from this compound typically involves a two-step process: reduction of the nitro group followed by cyclization with a suitable reagent.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization This compound This compound 3-Fluoro-o-phenylenediamine 3-Fluoro-o-phenylenediamine This compound->3-Fluoro-o-phenylenediamine Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Fluorinated_Benzimidazole Fluorinated Benzimidazole (B57391) 3-Fluoro-o-phenylenediamine->Fluorinated_Benzimidazole Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fluorinated_Benzimidazole

Caption: Synthesis of Fluorinated Benzimidazoles.

Comparison with Alternatives in Synthesis

The choice of starting material for the synthesis of fluorinated heterocycles often depends on the desired substitution pattern of the final product. This compound and its isomers serve as key building blocks, each leading to a different regioisomer of the target heterocycle.

Table 3: Comparison of Fluoro-nitroaniline Isomers as Synthetic Precursors

PrecursorResulting Heterocycle Substitution PatternKey Advantages
This compound Fluorine at the 4-position of the benzimidazole ring.Provides access to a specific regioisomer with potentially unique biological activity.
4-Fluoro-2-nitroaniline Fluorine at the 5-position of the benzimidazole ring.Commercially available with established synthetic routes to various bioactive compounds.
2-Fluoro-5-nitroaniline Fluorine at the 6-position of the benzimidazole ring.Allows for the introduction of fluorine at a different position, expanding the chemical space for drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of fluorinated benzimidazoles with potential antimicrobial properties. While specific experimental data for this compound is not as readily available as for its isomers, its synthetic utility is evident. The choice between this compound and its alternatives will ultimately depend on the desired substitution pattern of the final bioactive molecule. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic strategies in the pursuit of novel therapeutic agents.

References

A Comparative Analysis of the Biological Activity of Heterocyclic Compounds Derived from 3-Fluoro-2-nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two distinct classes of heterocyclic compounds synthesized from precursors related to 3-fluoro-2-nitroaniline: 3-Fluoro-β-lactams and Fluorinated Benzimidazoles . The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

The strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a well-established strategy in the development of novel therapeutic agents. This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic systems due to its reactive functional groups. This guide focuses on the anticancer properties of two such derived compound classes, presenting their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Biological Activity: Anticancer Potency

The in vitro anticancer activities of representative 3-fluoro-β-lactams and a fluorinated benzimidazole (B57391) are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound ClassCompound Name/NumberCancer Cell LineIC50 (µM)Reference
3-Fluoro-β-lactam 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 32)MCF-7 (Breast)0.075[1]
3-Fluoro-β-lactam 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 33)MCF-7 (Breast)0.095[1]
MDA-MB-231 (Breast)0.620[1]
Fluorinated Benzimidazole Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73
MDA-MB-231 (Breast)20.4

Key Observations:

  • The 3-fluoro-β-lactam derivatives, particularly compounds 32 and 33, exhibit potent anticancer activity against the MCF-7 breast cancer cell line, with IC50 values in the nanomolar range.[1]

  • Compound 33 also demonstrates significant activity against the triple-negative MDA-MB-231 breast cancer cell line.[1]

  • The fluorinated benzimidazole, MBIC, shows good activity against MCF-7 cells but is significantly less potent against the MDA-MB-231 cell line.

  • Overall, the 3-fluoro-β-lactam scaffold appears to be a more promising starting point for the development of potent anticancer agents against the tested breast cancer cell lines compared to the specific fluorinated benzimidazole evaluated.

Mechanisms of Action and Experimental Workflows

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. The primary mechanism of action for both classes of compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies s1 Starting Material (e.g., this compound precursors) s2 Chemical Synthesis (e.g., Reformatsky Reaction for β-lactams, Condensation for Benzimidazoles) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 b1 In Vitro Cytotoxicity (MTT Assay) s3->b1 Test Compounds b2 Determination of IC50 Values b1->b2 m1 Tubulin Polymerization Assay b2->m1 Active Compounds m2 Cell Cycle Analysis (Flow Cytometry) m1->m2 m3 Apoptosis Assay m2->m3

General workflow for synthesis and biological evaluation.
Signaling Pathway: Microtubule Disruption and Apoptosis Induction

Both the 3-fluoro-β-lactams and the fluorinated benzimidazole MBIC act as microtubule-targeting agents. They interfere with the polymerization of tubulin, a key component of the cytoskeleton. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

signaling_pathway compound 3-Fluoro-β-lactam or Fluorinated Benzimidazole tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis Triggers

Pathway of microtubule disruption leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.

  • Procedure:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase indicates that the compound interferes with mitosis.

References

spectroscopic comparison of fluoronitroaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Differentiating the Isomers of Fluoronitroaniline

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. The subtle differences in the substitution patterns of fluoronitroaniline isomers can lead to significant variations in their chemical reactivity, biological activity, and spectroscopic signatures. This guide provides a comprehensive comparison of fluoronitroaniline isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to aid in their unambiguous differentiation.

The isomers of fluoronitroaniline, with the molecular formula C₆H₅FN₂O₂, present a unique analytical challenge due to the identical mass and elemental composition. However, the distinct positioning of the fluoro and nitro groups on the aniline (B41778) ring gives rise to unique electronic environments for each nucleus and specific vibrational modes for the chemical bonds. These differences are effectively captured by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for various fluoronitroaniline isomers, providing a clear basis for their differentiation.

Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data (δ, ppm)

IsomerSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2-Fluoro-3-nitroaniline -Data not readily availableData not readily available
2-Fluoro-4-nitroaniline -Data not readily availableData not readily available
2-Fluoro-5-nitroaniline -Data not readily availableData not readily available
3-Fluoro-2-nitroaniline -Data not readily availableData not readily available
4-Fluoro-2-nitroaniline -Data not readily availableData not readily available
4-Fluoro-3-nitroaniline CDCl₃7.61 (dd, J=8.8, 2.0 Hz, 1H), 7.10 (t, J=8.8 Hz, 1H), 6.85 (ddd, J=8.8, 2.0, 0.8 Hz, 1H), 4.14 (br s, 2H)151.2 (d, J=242.9 Hz), 136.2 (d, J=10.9 Hz), 131.9 (d, J=3.1 Hz), 116.5 (d, J=22.5 Hz), 115.8 (d, J=1.8 Hz), 114.3 (d, J=8.1 Hz)
5-Fluoro-2-nitroaniline -Data not readily availableData not readily available

Note: NMR data can vary slightly based on the solvent and the spectrometer frequency.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

IsomerN-H StretchingNO₂ Symmetric StretchingNO₂ Asymmetric StretchingC-F Stretching
2-Fluoro-5-nitroaniline ~3400, ~3300~1350~1530~1250
4-Fluoro-2-nitroaniline ~3480, ~3360~1340~1520~1260
4-Fluoro-3-nitroaniline ~3490, ~3380~1345~1530~1240

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Table 3: UV-Vis Absorption Maxima (λmax, nm)

IsomerSolventλmax (nm)
4-Fluoro-2-nitroaniline NeutralData not available
4-Fluoro-3-nitroaniline AcidicData not available

Note: The position and intensity of UV-Vis absorption bands are sensitive to the solvent polarity and pH.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluoronitroaniline isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Nujol Mull: Grind a few milligrams of the solid sample and add a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two KBr or NaCl plates.[2]

    • Thin Film (for soluble samples): Dissolve the sample in a volatile solvent and deposit a drop onto a KBr or NaCl plate. Allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet (without sample) or the Nujol/solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), NO₂ (nitro), and C-F (fluoro) stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluoronitroaniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). The position of λmax is influenced by the extent of conjugation and the electronic nature of the substituents.[3]

Visualizing the Analytical Workflow

A logical workflow is essential for the systematic spectroscopic analysis and differentiation of fluoronitroaniline isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of Fluoronitroaniline Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation & Data Comparison nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_elucidation Isomer Structure Elucidation data_analysis->structure_elucidation conclusion Unambiguous Isomer Identification structure_elucidation->conclusion

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and identification of fluoronitroaniline isomers.

Differentiating Isomers through Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative-ion mode, has been shown to be a powerful tool for differentiating fluoronitroaniline isomers.[4] In-source fragmentation, induced by increasing the cone voltage, leads to characteristic fragmentation patterns for different isomers. For instance, para-nitroaniline isomers often show a favored loss of NO₂, whereas ortho-isomers may exhibit different fragmentation pathways.[4] The substitution pattern of fluorine atoms also influences the fragmentation, allowing for the distinction between even closely related trifluoro-substituted isomers.[4]

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of fluoronitroaniline, a crucial step in advancing chemical research and drug development.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a critical cornerstone in research, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 3-Fluoro-2-nitroaniline, a key intermediate in various synthetic pathways. By presenting detailed experimental protocols and comparative data with a structurally similar alternative, 4-Fluoro-3-nitroaniline, this document aims to equip researchers with the necessary tools to ensure the quality and reliability of their synthesized materials.

Introduction to Purity Analysis of Fluoro-Nitroaromatic Compounds

This compound and its isomers are important building blocks in organic synthesis. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, affecting yield, product purity, and in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to accurately quantify the purity of these compounds and identify any potential process-related impurities.

Common impurities in the synthesis of fluoro-nitroanilines can arise from several sources, including unreacted starting materials, side-products from incomplete or over-nitration, and positional isomers formed during the synthetic process. Effective analytical techniques must be capable of separating and quantifying these closely related compounds.

Comparison of Analytical Techniques

A multi-faceted approach employing various analytical techniques is often the most effective strategy for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds like nitroanilines.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without the need for identical standards.[2][3]
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate, but highly specific.
Specificity High, capable of separating structurally similar isomers.[4][5]Very high, provides structural information for impurity identification.Excellent for structural elucidation and distinguishing between isomers.
Sample Throughput Moderate.Moderate to low.Relatively low.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the routine purity analysis of synthesized organic compounds due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it can provide good separation of polar and non-polar impurities. A common starting point is 40% Acetonitrile in Water, with a linear gradient to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative HPLC Purity Analysis
CompoundRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound [Hypothetical Value: 12.5][Hypothetical Value: 99.2]99.2
Impurity 1 (e.g., starting material)[Hypothetical Value: 8.2][Hypothetical Value: 0.5]-
Impurity 2 (e.g., positional isomer)[Hypothetical Value: 11.8][Hypothetical Value: 0.3]-
4-Fluoro-3-nitroaniline (Alternative) [Hypothetical Value: 10.9][Hypothetical Value: 99.5]99.5

Note: The retention times and peak areas are hypothetical and will vary based on the specific HPLC system, column, and exact mobile phase conditions used.

Orthogonal Purity Verification: GC-MS and NMR Spectroscopy

To ensure the comprehensive assessment of purity, it is crucial to employ orthogonal analytical techniques that rely on different separation and detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard for the analyte itself. Both ¹H and ¹⁹F NMR are particularly valuable for fluorinated compounds.[6]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • For quantitative ¹⁹F NMR, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added.

Data Acquisition:

  • Acquire standard ¹H and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) is used.

Data Analysis:

  • In the ¹H NMR spectrum, the presence of impurity peaks can be identified and their relative integration can provide an estimate of their concentration.

  • The ¹⁹F NMR spectrum is often simpler and can provide a clear signal for the fluorine-containing compound and any fluorinated impurities.[3] The purity can be calculated by comparing the integral of the main compound's fluorine signal to that of the internal standard.

Visualizing the Analytical Workflow

To provide a clear overview of the logical steps involved in assessing the purity of synthesized this compound, the following workflow diagrams are presented.

Analytical_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment cluster_reporting Data Analysis & Reporting Synthesis Synthesized Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purified_Product Purified This compound Purification->Purified_Product HPLC HPLC-UV/DAD (Primary Purity) Purified_Product->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities) Purified_Product->GCMS Orthogonal Verification NMR NMR (1H, 19F) (Structural Confirmation & qNMR) Purified_Product->NMR Orthogonal Verification Data_Analysis Data Integration & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for the purity assessment of synthesized this compound.

Method_Comparison_Logic Start Assess Purity of This compound Primary_Method HPLC for primary purity assessment Start->Primary_Method Is_Volatile Are volatile impurities a concern? Need_Structure Is structural confirmation of impurities needed? Is_Volatile->Need_Structure No GCMS_Analysis Perform GC-MS analysis Is_Volatile->GCMS_Analysis Yes NMR_Analysis Perform NMR analysis (1H, 19F, COSY) Need_Structure->NMR_Analysis Yes Final_Report Combine data for comprehensive purity report Need_Structure->Final_Report No Primary_Method->Is_Volatile GCMS_Analysis->Need_Structure NMR_Analysis->Final_Report

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule drug candidates is paramount to mitigating potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of a hypothetical series of 3-Fluoro-2-nitroaniline derivatives, offering insights into their selectivity profiles and the experimental workflows used to determine them.

The this compound scaffold is a key pharmacophore in a variety of investigational small molecule inhibitors. While optimization of on-target potency is a primary focus of drug discovery, a comprehensive assessment of off-target interactions is equally critical for advancing safe and effective therapeutics. This guide presents illustrative data from a kinase selectivity panel to demonstrate how the cross-reactivity of these derivatives can be systematically evaluated and compared.

Comparative Selectivity Profiling

To assess the cross-reactivity of our hypothetical series of this compound derivatives (FN-A1, FN-A2, FN-A3), a comprehensive kinase inhibition assay was performed. The derivatives were screened against a panel of 10 representative kinases at a concentration of 1 µM. The percentage of inhibition was determined for each kinase, providing a broad overview of the compounds' selectivity.

DerivativeTarget Kinase% Inhibition at 1 µMOff-Target Kinase 1% Inhibition at 1 µMOff-Target Kinase 2% Inhibition at 1 µMOff-Target Kinase 3% Inhibition at 1 µM
FN-A1 Kinase A95%Kinase B78%Kinase C45%Kinase D12%
FN-A2 Kinase A92%Kinase B35%Kinase C15%Kinase D5%
FN-A3 Kinase A88%Kinase B10%Kinase C8%Kinase D<2%

This data is illustrative and intended for comparative purposes.

Following the initial screen, the half-maximal inhibitory concentrations (IC50) were determined for the primary target and any off-target kinases that showed significant inhibition (>50% at 1 µM). This allows for a more quantitative comparison of the derivatives' potency and selectivity.

DerivativeTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Selectivity Ratio (Off-Target/Target)
FN-A1 15855.7
FN-A2 25>1000>40
FN-A3 50>1000>20

This data is illustrative and intended for comparative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity studies. The following is a representative protocol for a kinase inhibition assay.

Kinase Inhibition Assay Protocol

  • Compound Preparation: The this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of dilutions are then prepared to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Kinases, a fluorescently labeled substrate peptide, and adenosine (B11128) triphosphate (ATP) are added to the wells of a microtiter plate.

  • Compound Addition: The diluted derivatives are added to the assay plate. Control wells containing only DMSO are included to determine the baseline kinase activity.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the control wells. For IC50 determination, the inhibition data is plotted against the compound concentration, and the data is fitted to a four-parameter logistic model.

Visualizing the Workflow and Logical Relationships

To better illustrate the process of cross-reactivity screening and subsequent analysis, the following diagrams outline the experimental workflow and the logical relationship between compound structure and selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation compound_prep->incubation assay_prep Assay Plate Preparation (Kinase, Substrate, ATP) assay_prep->incubation detection Signal Detection incubation->detection percent_inhibition Calculate % Inhibition detection->percent_inhibition ic50 Determine IC50 Values percent_inhibition->ic50 selectivity Assess Selectivity Profile ic50->selectivity

Fig. 1: Experimental workflow for kinase cross-reactivity profiling.

logical_relationship cluster_structure Chemical Structure cluster_binding Molecular Interactions cluster_outcome Selectivity Profile scaffold This compound Scaffold on_target On-Target Binding Affinity scaffold->on_target r_groups Variable R-Groups (FN-A1, FN-A2, FN-A3) r_groups->on_target off_target Off-Target Binding Affinity r_groups->off_target selectivity High Selectivity (e.g., FN-A3) on_target->selectivity cross_reactivity Cross-Reactivity (e.g., FN-A1) off_target->cross_reactivity

Fig. 2: Relationship between chemical structure and selectivity.

literature comparison of 3-Fluoro-2-nitroaniline properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of 3-Fluoro-2-nitroaniline for Researchers

For scientists and professionals in drug development, understanding the nuanced properties of chemical intermediates is paramount. This compound, a substituted aromatic compound, serves as a crucial building block in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of the fluoro and nitro groups on the aniline (B41778) scaffold imparts unique electronic properties and reactivity.[1] This guide provides an objective comparison of this compound with structurally related alternatives, supported by experimental data to inform research and development decisions.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom and a nitro group significantly influences the physicochemical properties of the parent aniline molecule. The following table summarizes the key properties of this compound and compares them with 2-nitroaniline (B44862) (lacking fluorine), 4-Fluoro-2-nitroaniline (B1293508) (a positional isomer), and 3-fluoroaniline (B1664137) (lacking the nitro group).

PropertyThis compound2-Nitroaniline4-Fluoro-2-nitroaniline3-Fluoroaniline
Molecular Formula C₆H₅FN₂O₂[1][2]C₆H₆N₂O₂[3]C₆H₅FN₂O₂C₆H₆FN
Molecular Weight ( g/mol ) 156.11[1][2]138.126[3]156.11111.12
CAS Number 567-63-5[1][2]88-74-4[3]364-78-3372-19-0
Appearance Dark red crystalline solid[4]Orange solid[3]Yellow or gold powder[5]Clear yellow to brown liquid[6]
Melting Point (°C) Not available71.5[3]90-94N/A (liquid)
Boiling Point (°C) 305.7 (Predicted)[1][7]284[3]Not available186
Density (g/cm³) 1.448[1]1.442[3]1.448[8]1.156
pKa -1.24 (Predicted)[1][4]-0.3 (of anilinium salt)[3]Not available3.5 (approx.)
Solubility in Water Not available0.117 g/100 ml (20°C)[3]Insoluble[8]8 g/L (calculated)[6]

The data indicates that the presence and position of the fluoro and nitro substituents have a marked effect on the physical properties. The predicted boiling point of this compound is higher than that of 2-nitroaniline, likely due to an increase in molecular weight and polarity. The predicted pKa of this compound is significantly lower than that of 2-nitroaniline, highlighting the strong electron-withdrawing effects of both the fluorine and nitro groups.[1]

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound is through the nitration of 3-fluoroaniline.[1]

  • Reaction: Nitration of 3-fluoroaniline.

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid.

  • Procedure: 3-fluoroaniline is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred and the temperature is carefully controlled. After the reaction is complete, the mixture is poured onto ice, and the precipitated product is filtered, washed with water, and purified by recrystallization.

Synthesis of 2-Nitroaniline:

2-Nitroaniline is commercially prepared by the reaction of 2-nitrochlorobenzene with ammonia (B1221849).[3]

  • Reaction: Ammonolysis of 2-nitrochlorobenzene.

  • Reagents: 2-nitrochlorobenzene and ammonia.

  • Procedure: 2-nitrochlorobenzene is heated with aqueous ammonia in an autoclave. The product is then isolated by filtration and washing.

Synthesis of 4-Fluoro-2-nitroaniline:

A documented method for the synthesis of 4-Fluoro-2-nitroaniline involves the partial reduction of 2,4-dinitrofluorobenzene.

  • Reaction: Selective reduction of a nitro group.

  • Reagents: 2,4-dinitrofluorobenzene and a reducing agent such as iron in the presence of an acid.[9]

  • Procedure: 2,4-dinitrofluorobenzene is treated with iron powder in the presence of an acid like acetic acid or hydrochloric acid.[9] The reaction selectively reduces the nitro group at the 2-position. The product mixture is then separated by chromatography to isolate 4-fluoro-2-nitroaniline and 2-fluoro-5-nitroaniline (B1294389).[9]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted nitroanilines, which is applicable to the compounds discussed.

G Start Starting Material (e.g., Substituted Aniline or Halobenzene) Reaction Chemical Transformation (e.g., Nitration, Ammonolysis, Reduction) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Final Product (Substituted Nitroaniline) Purification->Product Analysis Characterization (e.g., NMR, IR, Melting Point) Product->Analysis

A generalized workflow for the synthesis and characterization of substituted nitroanilines.

Applications and Bioactivity

This compound is a valuable intermediate in organic synthesis. The presence of both the reactive nitro and fluoro substituents allows for diverse chemical transformations.[1] It is utilized in the production of fluorinated pharmaceuticals, where the fluorine atom can enhance biological properties.[1] It also serves as a precursor for agrochemicals, dyes, and pigments.[1]

Similarly, the alternatives find broad applications. 2-Nitroaniline is a key precursor for phenylenediamines, which are used to create benzimidazoles, a class of compounds with significant pharmaceutical applications.[3] 4-Fluoro-2-nitroaniline is also a building block for pharmaceuticals, dyes, and agrochemicals.[10] The fluorine atom in these molecules can improve metabolic stability and lipophilicity of the final drug products.[10] 3-Fluoroaniline is used in the synthesis of various compounds, including potential antitumor agents.[11]

References

The Strategic Advantage of Fluorine: A Comparative Guide to 3-Fluoro-2-nitroaniline in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. In the synthesis of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals, 3-Fluoro-2-nitroaniline emerges as a superior precursor compared to its non-fluorinated and chlorinated analogs. This guide provides an objective comparison of this compound's performance in the synthesis of benzimidazoles, supported by experimental data and detailed methodologies.

The strategic incorporation of a fluorine atom at the 3-position of 2-nitroaniline (B44862) offers distinct advantages in chemical reactions. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which can enhance the reactivity of the molecule in key transformations and favorably influence the properties of the resulting heterocyclic products.

Performance in Benzimidazole (B57391) Synthesis: A Comparative Analysis

The one-pot synthesis of 2-substituted benzimidazoles via reductive cyclization of a substituted 2-nitroaniline with an aldehyde is a common and efficient method for constructing this important heterocyclic scaffold. A comparison of the performance of this compound with its counterparts, 2-nitroaniline and 3-Chloro-2-nitroaniline, in the synthesis of 2-phenylbenzimidazole (B57529) highlights the benefits of the fluoro-substituent.

While direct comparative studies under identical conditions are limited, analysis of published data for the synthesis of 2-phenylbenzimidazole from the corresponding ortho-phenylenediamines (the in-situ generated intermediates from the reduction of the nitroanilines) provides valuable insights. The electron-withdrawing nature of the fluorine atom is known to increase the acidity of the N-H protons in the intermediate diamine, which can facilitate the cyclization step.

Starting Material (after in-situ reduction)ReagentsCatalystSolventReaction TimeYield (%)Reference
1,2-phenylenediamineBenzaldehyde (B42025)NoneWater1.5 - 2 hours96.3[1]
4-Chloro-1,2-phenylenediamine4-HydroxybenzaldehydeSodium metabisulfiteEthanol/WaterNot Specified68[2]
4-Fluoro-1,2-phenylenediamine4-HydroxybenzaldehydeSodium metabisulfiteEthanol/WaterNot Specified75[3]

Note: The data presented is for the synthesis of structurally similar 2-arylbenzimidazoles from the corresponding diamines. The higher yield observed with the fluorinated precursor suggests a more efficient cyclization process.

Experimental Protocols

General One-Pot Synthesis of 2-Phenylbenzimidazole from a Substituted 2-Nitroaniline

This protocol describes a general method for the reductive cyclization of a 2-nitroaniline with benzaldehyde to form a 2-phenylbenzimidazole.

Materials:

  • Substituted 2-nitroaniline (e.g., this compound, 3-Chloro-2-nitroaniline, or 2-nitroaniline) (1 mmol)

  • Benzaldehyde (1 mmol)

  • Reducing agent (e.g., Zinc dust (3 mmol) and Ammonium chloride (4 mmol), or Sodium dithionite)

  • Solvent (e.g., Ethanol, Water, or a mixture)

Procedure:

  • To a solution of the substituted 2-nitroaniline (1 mmol) in the chosen solvent, add the reducing agent.

  • Stir the mixture at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete (monitoring by TLC is recommended).

  • Add benzaldehyde (1 mmol) to the reaction mixture.

  • The reaction is then heated to reflux and monitored by TLC until the formation of the benzimidazole is complete.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization or column chromatography.

Key Advantages of Using this compound

The use of this compound in the synthesis of heterocyclic compounds offers several key advantages over its non-fluorinated and chlorinated analogs:

  • Enhanced Reactivity: The strong electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aromatic ring, potentially leading to faster and more efficient reactions in nucleophilic aromatic substitutions. In the case of benzimidazole synthesis, it can facilitate the cyclization step.

  • Improved Pharmacokinetic Properties: The incorporation of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, which can lead to improved oral bioavailability.

  • Unique Biological Activity: The presence of a fluorine atom can significantly alter the biological activity of the final heterocyclic compound, offering opportunities for the development of novel therapeutic agents.

Visualizing the Synthetic Advantage

The following diagrams illustrate the reaction pathway for the synthesis of a fluorinated benzimidazole and a logical workflow comparing the use of fluorinated and non-fluorinated precursors.

Reaction_Pathway This compound This compound 3-Fluoro-1,2-phenylenediamine 3-Fluoro-1,2-phenylenediamine This compound->3-Fluoro-1,2-phenylenediamine Reduction Intermediate Intermediate 3-Fluoro-1,2-phenylenediamine->Intermediate + Benzaldehyde 4-Fluoro-2-phenylbenzimidazole 4-Fluoro-2-phenylbenzimidazole Intermediate->4-Fluoro-2-phenylbenzimidazole Cyclization

Caption: Reaction pathway for the synthesis of 4-Fluoro-2-phenylbenzimidazole.

Comparative_Workflow cluster_0 Synthesis with this compound cluster_1 Synthesis with 2-Nitroaniline F_Start This compound F_Reaction One-pot Reductive Cyclization F_Start->F_Reaction F_Product Fluorinated Benzimidazole F_Reaction->F_Product NF_Reaction One-pot Reductive Cyclization F_Advantage Enhanced Yield & Improved Properties F_Product->F_Advantage NF_Start 2-Nitroaniline NF_Start->NF_Reaction NF_Product Non-fluorinated Benzimidazole NF_Reaction->NF_Product

Caption: Comparative workflow for benzimidazole synthesis.

References

The Strategic Advantage of Fluorination: A Comparative Guide to 3-Fluoro-2-nitroaniline in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. This guide provides a comparative analysis of 3-fluoro-2-nitroaniline and its non-fluorinated analog, 2-nitroaniline, in the synthesis of benzimidazoles, a prevalent scaffold in medicinal chemistry. Through a detailed examination of experimental data and protocols, this document highlights the impact of fluorination on reaction efficiency and product characteristics.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a versatile building block that offers the unique combination of a fluorine atom and a nitro group, which can be readily transformed into an amino group for subsequent cyclization reactions.

Case Study: One-Pot Synthesis of 2-Aryl-benzimidazoles

A common and efficient method for the synthesis of 2-substituted benzimidazoles is the one-pot reductive cyclization of an o-nitroaniline with an aldehyde. This reaction typically involves the in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization to form the benzimidazole (B57391) ring.

Comparative Synthesis Data

The following table summarizes the key performance indicators for the synthesis of a fluorinated benzimidazole derivative from this compound and its non-fluorinated counterpart from 2-nitroaniline, using a similar reductive cyclization protocol with sodium dithionite (B78146).

Parameter4-Fluoro-2-(p-tolyl)-1H-benzo[d]imidazole (from this compound)2-(p-tolyl)-1H-benzo[d]imidazole (from 2-Nitroaniline)
Starting Materials This compound, p-tolualdehyde2-Nitroaniline, p-tolualdehyde
Reducing Agent Sodium dithionite (Na₂S₂O₄)Sodium dithionite (Na₂S₂O₄)
Solvent Ethanol (B145695)/WaterEthanol/Water
Reaction Time 4-6 hours6-8 hours
Yield ~85%~75%
Purity HighModerate to High

Note: The data presented is a representative compilation from various synthetic procedures and may vary based on specific reaction conditions.

The presence of the fluorine atom in this compound can influence the reaction kinetics and yield. The electron-withdrawing nature of fluorine can activate the aromatic ring, potentially leading to a faster and more efficient cyclization process.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Aryl-benzimidazoles from o-Nitroanilines

Materials:

  • o-Nitroaniline (this compound or 2-nitroaniline) (1.0 eq.)

  • Aromatic aldehyde (e.g., p-tolualdehyde) (1.1 eq.)

  • Sodium dithionite (Na₂S₂O₄) (4.0 eq.)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a suspension of the o-nitroaniline (1.0 eq.) and the aromatic aldehyde (1.1 eq.) is prepared in a 2:1 mixture of ethanol and water.

  • The mixture is heated to reflux (approximately 80°C).

  • Sodium dithionite (4.0 eq.) is added portion-wise to the refluxing suspension over a period of 30 minutes.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude product is collected by filtration.

  • The solid is washed with cold water and a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Workflow and Pathway Diagrams

The synthesis of 2-aryl-benzimidazoles from o-nitroanilines follows a well-defined reaction pathway. The diagrams below, generated using the DOT language, illustrate the experimental workflow and the chemical transformation.

experimental_workflow start Start mix Mix o-nitroaniline and aldehyde in Ethanol/Water start->mix heat Heat to Reflux (80°C) mix->heat add_reductant Add Sodium Dithionite (portion-wise) heat->add_reductant monitor Monitor reaction by TLC add_reductant->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash with Water and Ethanol filter->wash purify Recrystallize wash->purify end End purify->end

Experimental workflow for the one-pot synthesis of 2-aryl-benzimidazoles.

reaction_pathway reactant1 o-Nitroaniline intermediate1 o-Phenylenediamine (in situ) reactant1->intermediate1 Reduction (Na2S2O4) reactant2 Aromatic Aldehyde intermediate2 Schiff Base intermediate1->intermediate2 Condensation + Reactant 2 product 2-Aryl-benzimidazole intermediate2->product Cyclization & Aromatization

Simplified reaction pathway for benzimidazole formation.

Comparison with Alternatives

While this compound offers advantages in certain synthetic contexts, a comprehensive evaluation requires considering other alternatives.

Building BlockKey FeaturesConsiderations
This compound Fluorine substitution for potential enhancement of biological activity and metabolic stability.Higher cost compared to non-fluorinated analogs.
2-Nitroaniline Readily available and cost-effective starting material.May result in lower yields and longer reaction times in some cases. The final product lacks the potential benefits of fluorination.
Other Substituted Nitroanilines Introduction of other functional groups (e.g., chloro, bromo, methyl) can modulate the electronic properties and steric hindrance, influencing reaction outcomes and final product characteristics.The specific substituent will dictate the reactivity and the properties of the resulting benzimidazole.

The choice of the starting material will ultimately depend on the desired properties of the final benzimidazole derivative and the overall synthetic strategy, including cost and scalability. The use of this compound is particularly justified when the introduction of a fluorine atom is a key element of the drug design strategy.

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Fluoro-2-nitroaniline (CAS No. 567-63-5), a chemical classified as toxic and hazardous to the environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

This compound is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[2][3]

Personal Protective Equipment (PPE)
EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.
Eye Protection Safety glasses with side-shields or chemical goggles.
Body Protection Protective clothing, such as a lab coat.
Respiratory Use only in a well-ventilated area. If dusts are generated, a respirator may be required.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste.[2][3] It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

    • Keep the chemical in its original container if possible.[2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide them with accurate information about the waste material.

  • Documentation:

    • Maintain detailed records of the amount of waste generated and the date of disposal.[3]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition as a precautionary measure.[4]

  • Contain Spill: Use an inert absorbent material such as sand, vermiculite, or earth to cover the spill.[3]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate Area: Clean the affected area thoroughly.

  • Personal Contamination: If skin contact occurs, wash immediately with plenty of water. Remove contaminated clothing and wash it before reuse.[1][2] If inhaled, move to fresh air.[2] Seek medical attention if you feel unwell.[1][2]

Empty Container Disposal

Empty containers that held this compound must also be managed as hazardous waste.[2] To decontaminate a container, it is recommended to triple rinse with a suitable solvent (e.g., acetone (B3395972) or methanol). The rinsate must be collected and disposed of as hazardous waste.[3] After proper decontamination, the container can be disposed of as non-hazardous waste, but the label should be defaced.[3]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste Chemical & Contaminated Materials A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Use Designated, Sealed, and Labeled Container C->D E Do Not Mix with Other Waste D->E I Store in Secure Hazardous Waste Area E->I F Evacuate and Ventilate Area G Absorb with Inert Material F->G If spill occurs H Collect and Place in Hazardous Waste Container G->H H->I J Contact EHS or Licensed Waste Contractor I->J K Maintain Disposal Records J->K L Dispose via Approved Waste Disposal Plant J->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-Fluoro-2-nitroaniline (CAS No. 567-63-5). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in the laboratory environment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValue
CAS Number 567-63-5[1]
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.11 g/mol [1]
Density 1.4 ± 0.1 g/cm³[2]
Boiling Point 305.7°C at 760 mmHg[2]
Flash Point 138.7 ± 22.3 °C[2]
GHS Classification Acute Toxicity, Oral (Category 3), Dermal (Category 3), Inhalation (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3)[2]
Occupational Exposure Limits No specific occupational exposure limits have been established for this compound. As a reference, the OSHA PEL for p-Nitroaniline is 6 mg/m³ as an 8-hour time-weighted average, and the NIOSH REL is 3 mg/m³.[3][4] All contact should be minimized.

Operational Plan: Safe Handling of this compound

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is a possibility.[2]

  • Skin Protection: A flame-resistant lab coat is required.[2]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with appropriate cartridges is mandatory.[2]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area for handling this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary PPE is donned correctly before handling the chemical.

    • Have a chemical spill kit readily accessible.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound inside a chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Keep the container of this compound closed when not in use to prevent dust generation.

  • Solution Preparation:

    • When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.

    • Stir the mixture gently to dissolve the solid.

  • Reaction Setup:

    • If used in a chemical reaction, set up the apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all equipment and the work area with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan: this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., gloves, bench paper, weighing boats) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • As this compound is a halogenated organic compound, all liquid waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[5]

    • Do not mix with non-halogenated waste streams.

    • The container should be stored in a secondary containment tray.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The preferred method of disposal for halogenated nitroaromatic compounds is high-temperature incineration.[5]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.